Product packaging for Bromo-PEG5-Azide(Cat. No.:)

Bromo-PEG5-Azide

Cat. No.: B606401
M. Wt: 370.24 g/mol
InChI Key: KTOVCBYDDDWFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromo-PEG5-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24BrN3O5 B606401 Bromo-PEG5-Azide

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOVCBYDDDWFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG5-Azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Bromo-PEG5-azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide and an azide group connected by a five-unit polyethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a bromo-terminated penta-ethylene glycol chain, which is, in turn, terminated by an azide moiety. The PEG linker is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous media.[1][2]

Caption: Chemical Structure of this compound.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C12H24BrN3O5[2]
Molecular Weight 370.24 g/mol [2]
CAS Number 1402411-90-8[2]
Appearance Solid
Purity >98%
Solubility (In Vitro) DMSO: ~100 mg/mL (~270.10 mM)
LogP 1.2
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Protect from light.

Core Functionalities and Reaction Mechanisms

This compound possesses two distinct reactive termini, enabling orthogonal conjugation strategies. The bromo group is susceptible to nucleophilic substitution, while the azide group readily participates in click chemistry reactions.

Azide Group Reactivity: Click Chemistry

The azide moiety is a key functional group for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. This compound can undergo both copper-catalyzed and strain-promoted azide-alkyne cycloadditions.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the [3+2] cycloaddition between the terminal azide of this compound and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.

CuAAC_Reaction cluster_product Product Bromo_PEG_Azide Bromo-PEG5-N3 Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Alkyne R-C≡CH Triazole Bromo-PEG5-Triazole-R Catalyst->Triazole +

Caption: CuAAC Reaction Pathway.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where copper catalysts can be toxic.

SPAAC_Reaction cluster_product Product Bromo_PEG_Azide Bromo-PEG5-N3 Triazole Bromo-PEG5-Triazole-R Bromo_PEG_Azide->Triazole + Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN)

Caption: SPAAC Reaction Pathway.

Bromo Group Reactivity: Nucleophilic Substitution

The bromide (Br) is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles. This allows for conjugation to molecules containing nucleophilic functional groups such as thiols (-SH) and amines (-NH2), which are commonly found in proteins and peptides.

Nucleophilic_Substitution cluster_products Products Bromo_PEG_Azide Br-PEG5-N3 Substituted_Product Nu-PEG5-N3 Bromo_PEG_Azide->Substituted_Product + Nucleophile Nucleophile (Nu-) (e.g., R-S-, R-NH2) Leaving_Group Br-

Caption: Nucleophilic Substitution Pathway.

Synthesis of this compound

The synthesis of heterobifunctional PEG linkers like this compound generally involves a sequential modification of a symmetrical oligo(ethylene glycol). A representative synthetic approach is outlined below.

  • Monofunctionalization: A symmetrical oligo(ethylene glycol), such as hexaethylene glycol, is reacted with a reagent to functionalize only one of the terminal hydroxyl groups. This can be achieved by using a limiting amount of a reagent like tosyl chloride or by employing a protecting group strategy.

  • Conversion to Azide: The remaining hydroxyl group is then converted to an azide. This is typically done by first converting the hydroxyl to a better leaving group (e.g., a mesylate or tosylate) and then reacting it with sodium azide (NaN3) in a suitable solvent like DMF.

  • Conversion to Bromide: The initially functionalized group (e.g., tosylate) is then converted to a bromide using a source of bromide ions, such as lithium bromide or sodium bromide.

This multi-step process allows for the controlled introduction of two different reactive functionalities onto the PEG backbone.

Experimental Protocols

The following are detailed protocols for the most common applications of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Degassed buffer (e.g., phosphate-buffered saline, PBS) or organic solvent (e.g., DMSO/water mixture)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the alkyne-functionalized molecule (e.g., 1 equivalent).

    • Add the this compound stock solution (e.g., 1.1-1.5 equivalents).

    • Add the reaction buffer to bring the volume to approximately 950 µL.

    • Prepare a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Add this to the reaction mixture.

    • Gently vortex the mixture.

  • Initiate the Reaction:

    • Add 20 µL of the freshly prepared 1 M sodium ascorbate solution.

    • Gently mix by inverting the tube.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

  • Monitoring and Purification:

    • Monitor the reaction progress using LC-MS or HPLC.

    • Once complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., PBS pH 7.3, DMSO, DMF)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup:

    • Combine the solutions of this compound and the cyclooctyne-functionalized molecule. A molar ratio of 1.5:1 (azide to cyclooctyne) is often a good starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne.

  • Monitoring and Purification:

    • Monitor the reaction by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for protein conjugates).

    • In many bioconjugation applications, the reaction is clean enough that no further purification is needed before downstream applications. If necessary, purification can be performed by SEC or dialysis.

Protocol 3: Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol describes the conjugation of the bromo group of this compound to a thiol-containing molecule, such as a cysteine residue in a peptide.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a peptide with a free cysteine)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, if reducing a disulfide bond is necessary)

Procedure:

  • Prepare Reactants:

    • Dissolve the thiol-containing molecule in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure the thiol is in its free, reduced form.

    • Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction buffer.

  • Reaction Setup:

    • Add the this compound solution to the solution of the thiol-containing molecule. A molar excess of the PEG linker (e.g., 5-10 equivalents) is typically used.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or MALDI-TOF mass spectrometry.

    • Purify the conjugate by dialysis, SEC, or reverse-phase HPLC to remove unreacted this compound.

Experimental_Workflow Start Start Prepare_Reactants Prepare Reactant Stock Solutions Start->Prepare_Reactants Reaction_Setup Set Up Reaction Mixture (Linker + Substrate) Prepare_Reactants->Reaction_Setup Incubation Incubate (Time, Temperature) Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (e.g., LC-MS, HPLC) Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify Conjugate (e.g., SEC, Dialysis) Monitoring->Purification Reaction Complete Characterization Characterize Final Product (e.g., Mass Spec, NMR) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Bioconjugation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research.

  • PROTAC Development: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The orthogonal reactivity of this compound allows for the sequential attachment of a target-binding ligand and an E3 ligase-binding ligand.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. For instance, the bromo group can react with a reduced cysteine on the antibody, and the azide group can be used to "click" on the drug molecule via an alkyne handle.

  • Bioconjugation and Labeling: It is widely used for the PEGylation of proteins, peptides, and oligonucleotides to improve their solubility and pharmacokinetic properties. The azide group also allows for the easy attachment of fluorescent dyes or biotin for detection and imaging applications.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that provides researchers with a robust tool for creating complex biomolecular conjugates. Its well-defined structure, featuring a hydrophilic PEG spacer and two orthogonally reactive ends, enables precise control over conjugation chemistry. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the development of novel therapeutics and research reagents.

References

Synthesis and Purification of Bromo-PEG5-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG5-Azide, a heterobifunctional linker critical in the fields of bioconjugation and drug development. The document outlines a detailed synthetic pathway, purification methodologies, and the necessary data for successful and reproducible outcomes.

Introduction

This compound is a versatile chemical tool featuring a bromo group at one terminus and an azide group at the other, connected by a five-unit polyethylene glycol (PEG) spacer. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the azide group is readily used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a desirable property for biological applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Bromo-PEG5-alcohol. The first step involves the activation of the terminal hydroxyl group via mesylation, followed by nucleophilic substitution with sodium azide.

Reaction Scheme

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation Bromo_PEG5_OH Bromo-PEG5-alcohol Intermediate Bromo-PEG5-OMs (Mesylated Intermediate) Bromo_PEG5_OH->Intermediate  DCM, 0 °C to RT Mesyl_Chloride Methanesulfonyl Chloride (MsCl) Mesyl_Chloride->Intermediate Triethylamine Triethylamine (Et3N) Triethylamine->Intermediate Product This compound Intermediate->Product  DMF, 80 °C Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Mesylation of Bromo-PEG5-alcohol

  • To a solution of Bromo-PEG5-alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol) under an inert atmosphere (nitrogen or argon) and cooled to 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Bromo-PEG5-OMs intermediate. This intermediate is often used in the next step without further purification.

Step 2: Azidation of Bromo-PEG5-OMs

  • Dissolve the crude Bromo-PEG5-OMs (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/g).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC (10% methanol in DCM).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a final wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Reagent and Reaction Data
Reagent/ParameterMolar Mass ( g/mol )Molar EquivalentsPurpose
Step 1: Mesylation
Bromo-PEG5-alcohol~305.181.0Starting Material
Methanesulfonyl Chloride114.551.2Activating Agent
Triethylamine101.191.5Base
Dichloromethane (DCM)--Solvent
Reaction Time--4-6 hours
Reaction Temperature--0 °C to Room Temp.
Step 2: Azidation
Bromo-PEG5-OMs~383.261.0Intermediate
Sodium Azide65.013.0Azide Source
Dimethylformamide (DMF)--Solvent
Reaction Time--12-16 hours
Reaction Temperature--80 °C

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, intermediates, and reaction byproducts. Column chromatography is the preferred method for obtaining high-purity this compound.

Purification Workflow

G Crude Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude->Column_Chromatography Fraction_Collection Fraction Collection based on TLC Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

Caption: Purification workflow for this compound.

Experimental Protocol: Purification
  • Prepare a silica gel slurry in the initial elution solvent (e.g., 100% DCM or a low polarity mixture such as 2% methanol in DCM).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of methanol in DCM (e.g., starting from 2% and gradually increasing to 10% methanol). Alternatively, a gradient of ethanol/isopropanol in chloroform can be used for better separation.

  • Collect fractions and monitor them by TLC, visualizing the spots using an appropriate stain (e.g., potassium permanganate).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Purification Parameters
ParameterSpecification
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Methanol in Dichloromethane (DCM) or Ethanol/Isopropanol in Chloroform
Typical Gradient2% to 10% Methanol in DCM
MonitoringThin Layer Chromatography (TLC)
VisualizationPotassium Permanganate Stain

Characterization and Data

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data
AnalysisExpected Result
¹H NMR Peaks corresponding to the PEG backbone, and characteristic shifts for the methylene groups adjacent to the bromo and azide functionalities.
¹³C NMR Resonances for the carbon atoms in the PEG chain and the terminal carbons attached to the bromo and azide groups.
Mass Spec (ESI) [M+Na]⁺ or [M+H]⁺ peak corresponding to the calculated molecular weight of this compound (~370.24 g/mol ).
Purity (HPLC) >95%
Yield Typically 60-80% over two steps

This guide provides a robust framework for the synthesis and purification of this compound. Adherence to these protocols and careful monitoring of the reaction and purification steps will enable researchers to obtain this valuable linker in high purity for their drug development and bioconjugation needs.

An In-Depth Technical Guide to Bromo-PEG5-Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for the use of Bromo-PEG5-Azide, a heterobifunctional linker, in bioconjugation.

Core Concepts: Understanding the this compound Linker

This compound is a versatile chemical tool composed of three key functional components: a bromo group, a five-unit polyethylene glycol (PEG) spacer, and an azide group.[1][2][3][4] This trifecta of functionalities makes it an invaluable reagent in the field of bioconjugation, particularly for applications in drug delivery, diagnostics, and the development of Proteolysis Targeting Chimeras (PROTACs).[5]

  • Bromo Group: The bromine atom serves as a reactive handle for nucleophilic substitution reactions. It is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles, most notably the thiol groups found in cysteine residues of proteins. This reactivity allows for the stable covalent attachment of the linker to biomolecules.

  • PEG5 Spacer: The polyethylene glycol chain, consisting of five ethylene glycol units, imparts several desirable properties. It enhances the water solubility and biocompatibility of the molecule and the resulting conjugate. The length of the PEG spacer is a critical parameter in applications like PROTACs, where it dictates the spatial relationship between the two linked moieties.

  • Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can readily participate in two main types of click reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and is particularly useful for in vivo applications where copper toxicity is a concern.

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to act as a bridge, connecting two different molecules of interest through its two distinct reactive ends. The general workflow involves two sequential steps:

  • First Conjugation: One of the functional groups (either the bromo or the azide) is reacted with the first biomolecule or small molecule.

  • Second Conjugation: The remaining functional group is then used to attach the second molecule.

Thiol-Alkylation via the Bromo Group

The bromo group reacts with thiol-containing molecules, such as proteins with cysteine residues, through an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the carbon atom attached to the bromine and displacing the bromide ion.

Thiol_Alkylation BromoPEG This compound Conjugate Biomolecule-S-PEG5-Azide BromoPEG->Conjugate S_N2 Reaction Thiol Biomolecule-SH (e.g., Cysteine residue) Thiol->Conjugate Br Br-

Click Chemistry via the Azide Group

The azide group provides a bioorthogonal handle for conjugation to alkyne-containing molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) source.

CuAAC_Reaction AzidePEG R-PEG5-Azide Catalyst Cu(I) Alkyne Alkyne-Biomolecule Triazole R-PEG5-Triazole-Biomolecule Catalyst->Triazole Cycloaddition

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO) which reacts spontaneously with the azide to form a triazole ring. This is particularly advantageous for biological systems where copper can be cytotoxic.

SPAAC_Reaction AzidePEG R-PEG5-Azide Triazole R-PEG5-Triazole-Biomolecule AzidePEG->Triazole Cycloaddition DBCO DBCO-Biomolecule DBCO->Triazole

Quantitative Data

While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction parameters and efficiencies for the individual reactive moieties based on similar compounds.

Thiol-Alkylation Reaction Parameters

The reaction of alkyl bromides with thiols is a well-established SN2 reaction. The rate is influenced by the nucleophilicity of the thiol, the solvent, and the temperature.

ParameterTypical Condition/ValueNotes
Reaction Type SN2Bimolecular nucleophilic substitution.
Reactants Bromo-PEG derivative, Thiol-containing molecule (e.g., cysteine)
Solvent Polar aprotic (e.g., DMF, DMSO) or aqueous buffers (e.g., PBS)Aprotic solvents can accelerate SN2 reactions.
Base Mild base (e.g., triethylamine, DIPEA) or buffer pH > 7To deprotonate the thiol to the more nucleophilic thiolate.
Temperature Room temperature to 37°C
Reaction Time 1 - 24 hoursHighly dependent on reactants and conditions.
Efficiency Generally high (>90%) with excess alkylating agentCan be influenced by steric hindrance.
Click Chemistry Reaction Parameters

CuAAC:

ParameterTypical Condition/ValueNotes
Catalyst CuSO4 with a reducing agent (e.g., sodium ascorbate)To generate Cu(I) in situ.
Ligand THPTA, BTTAATo stabilize the Cu(I) catalyst and protect biomolecules.
Solvent Aqueous buffers (e.g., PBS), DMSO/water, t-BuOH/water
Temperature Room temperature
Reaction Time 0.5 - 4 hours
Efficiency Very high (>95%)

SPAAC:

ParameterTypical Condition/ValueNotes
Reactants Azide-PEG derivative, Strained alkyne (e.g., DBCO, BCN)
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF
Temperature Room temperature to 37°C
Reaction Time 0.5 - 12 hours
Efficiency High (>90%)
Second-Order Rate Constants 0.1 - 1 M-1s-1Dependent on the specific strained alkyne and reaction conditions.
Application in PROTACs: Linker Length and Efficacy

In the context of PROTACs, the PEG5 linker of this compound plays a crucial role in determining the efficacy of target protein degradation. The length of the linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

ParameterGeneral ObservationReference
Linker Length Optimal length is target- and E3 ligase-dependent. Generally 5-15 atoms is common.
DC50 Linker length significantly impacts the half-maximal degradation concentration.
Dmax The maximum degradation level is also influenced by the linker length.
PEG vs. Alkyl Linkers PEG linkers can improve solubility and cell permeability.

Experimental Protocols

The following are generalized protocols. Optimization is recommended for specific applications.

Protocol for Thiol-Alkylation of a Protein
  • Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.5). If the protein has disulfide bonds that need to be reduced, treat with a reducing agent like TCEP and subsequently remove the excess reducing agent.

  • Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the excess this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of attached linkers.

Protocol for CuAAC Reaction
  • Reactant Preparation: Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS).

  • Catalyst Preparation: Prepare stock solutions of CuSO4, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

  • Reaction: To the mixture of the azide and alkyne, add the ligand, followed by CuSO4, and finally initiate the reaction by adding the sodium ascorbate. Typical final concentrations are 1-2 mM azide and alkyne, 100-500 µM CuSO4, 500-2500 µM ligand, and 5 mM sodium ascorbate.

  • Incubation: Incubate at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using an appropriate method (e.g., SEC, dialysis, or chromatography).

Protocol for SPAAC Reaction
  • Reactant Preparation: Dissolve the azide-functionalized biomolecule and the DBCO-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

  • Reaction: Mix the azide and DBCO-containing molecules. A 1.5- to 3-fold molar excess of one reactant can be used to drive the reaction to completion.

  • Incubation: Incubate at room temperature for 2-12 hours or at 37°C to increase the reaction rate.

  • Purification: If necessary, purify the conjugate to remove any unreacted starting materials. For many bioconjugation applications, the reaction is clean enough to be used without purification.

Visualization of Workflows and Relationships

Bioconjugation_Workflow cluster_0 Option A: Thiol-Alkylation First cluster_1 Option B: Click Chemistry First A1 This compound + Biomolecule 1 (Thiol) A2 Biomolecule 1-S-PEG5-Azide A1->A2 Thiol-Alkylation A3 Biomolecule 1-S-PEG5-Triazole-Biomolecule 2 A2->A3 Click Chemistry (CuAAC or SPAAC) B1 This compound + Biomolecule 1 (Alkyne/DBCO) B2 Bromo-PEG5-Triazole-Biomolecule 1 B1->B2 Click Chemistry (CuAAC or SPAAC) B3 Biomolecule 2-S-PEG5-Triazole-Biomolecule 1 B2->B3 Thiol-Alkylation

PROTAC_Mechanism PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its distinct reactive moieties, the bromo group for thiol alkylation and the azide group for click chemistry, combined with the beneficial properties of the PEG spacer, make it an essential tool for researchers in drug development, diagnostics, and chemical biology. Understanding the underlying mechanisms of its reactivity and the key parameters that influence conjugation efficiency is paramount for its successful application in the laboratory.

References

Solubility and Stability of Bromo-PEG5-Azide in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-Azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a terminal bromide, a five-unit polyethylene glycol (PEG) chain, and a terminal azide group, allows for the sequential conjugation of different molecular entities. The polyethylene glycol (PEG) spacer is incorporated to enhance the water solubility and biocompatibility of the resulting conjugates.[4][5] An understanding of the solubility and stability of this compound in aqueous environments is critical for its effective use in the synthesis of complex biomolecules and therapeutic agents. This technical guide provides an in-depth overview of these properties, including detailed experimental protocols and potential degradation pathways.

While specific experimental data for this compound is not extensively available in public literature, this guide consolidates information based on the known properties of similar PEGylated and azide-containing compounds.

Core Properties of this compound

PropertyDescriptionReference
Molecular Formula C12H24BrN3O5BroadPharm
Molecular Weight 370.24 g/mol
Appearance Varies (typically a solid or oil)N/A
Primary Applications PROTAC Linker, Bioconjugation, Click Chemistry

Aqueous Solubility

The presence of the hydrophilic PEG chain is expected to confer good solubility in aqueous solutions. However, the overall solubility will be influenced by factors such as pH, temperature, and the presence of co-solvents. For many PEGylated compounds, solubility in water can be quite high.

Expected Solubility Profile:

Solvent SystemExpected SolubilityNotes
Water SolubleThe ether oxygens in the PEG chain form hydrogen bonds with water.
Phosphate-Buffered Saline (PBS) SolubleCommonly used in biological applications; solubility is expected to be similar to water.
Aqueous Buffers (various pH) Generally SolubleSolubility is not expected to be significantly impacted by pH in the physiological range, as the molecule lacks readily ionizable groups.
Organic Co-solvents (e.g., DMSO, DMF) SolubleOften used to prepare concentrated stock solutions before dilution in aqueous media.

Aqueous Stability and Degradation Pathways

The stability of this compound in aqueous solutions is a critical consideration for its storage and use in conjugation reactions. Degradation can occur through several mechanisms, primarily hydrolysis and oxidation.

Potential Degradation Pathways:

  • Hydrolysis: The bromide is a good leaving group and can be susceptible to nucleophilic substitution by water, leading to the formation of Hydroxy-PEG5-Azide. This reaction is generally slow at neutral pH but can be accelerated under basic or acidic conditions and at elevated temperatures.

  • Oxidative Degradation: The PEG chain itself can undergo oxidative degradation, particularly in the presence of transition metal ions or reactive oxygen species. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes (e.g., formaldehyde) and carboxylic acids (e.g., formic acid).

  • Azide Group Stability: The azide functional group is generally stable under a wide range of conditions but can be reduced in the presence of certain reducing agents.

A potential degradation pathway for this compound in an aqueous environment is illustrated below.

G cluster_main Potential Degradation of this compound A This compound B Hydroxy-PEG5-Azide A->B Hydrolysis (H2O, ΔT, pH extremes) C Oxidative Degradation Products (e.g., Aldehydes, Carboxylic Acids) A->C Oxidation ([O], metal ions)

Caption: Potential degradation pathways of this compound in aqueous solutions.

Experimental Protocols

To ensure the successful application of this compound, it is essential to experimentally determine its solubility and stability under specific conditions. The following are generalized protocols for these assessments.

Protocol 1: Aqueous Solubility Determination

This protocol outlines a method for determining the solubility of this compound in an aqueous buffer.

G cluster_workflow Solubility Determination Workflow prep Prepare saturated solution: Add excess this compound to buffer equilibrate Equilibrate solution (e.g., 24h with agitation) prep->equilibrate separate Separate solid and liquid phases (Centrifugation or filtration) equilibrate->separate quantify Quantify dissolved compound in the supernatant via HPLC-ELSD/CAD separate->quantify calculate Calculate solubility (e.g., in mg/mL) quantify->calculate

Caption: Experimental workflow for determining aqueous solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze it using a suitable analytical method. Since PEG compounds lack a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

  • Calculation: Determine the concentration of this compound in the supernatant against a standard curve of known concentrations. The calculated concentration represents the solubility.

Protocol 2: Aqueous Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.

G cluster_workflow Forced Degradation Study Workflow start Prepare stock solution of This compound in aqueous buffer stress Apply Stress Conditions start->stress acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 60°C in buffer) stress->thermal analyze Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze evaluate Evaluate stability: - % remaining of parent compound - Identify degradation products analyze->evaluate

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Stress: Add a solution of hydrogen peroxide to achieve a final concentration of e.g., 3%. Keep at room temperature.

    • Thermal Stress: Incubate a sample of the stock solution at an elevated temperature (e.g., 60 °C).

    • Control: Keep a sample of the stock solution at the recommended storage temperature (e.g., 4 °C) protected from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS). This will allow for the separation of the parent compound from its degradation products and provide mass information for their identification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and characterize the major degradation products based on their mass-to-charge ratio and fragmentation patterns.

Summary and Recommendations

This compound is a valuable tool in modern drug development and bioconjugation, with its PEG component enhancing aqueous solubility. While generally stable, it is susceptible to hydrolysis and oxidation, particularly under harsh conditions. For optimal use, it is recommended to:

  • Store this compound under recommended conditions (typically -20°C) and protect it from moisture and light.

  • Prepare fresh aqueous solutions for use in conjugation reactions.

  • Avoid prolonged exposure to high temperatures and extreme pH values.

  • Perform compound-specific solubility and stability studies under the intended experimental conditions to ensure the integrity of the linker.

By understanding and controlling for these factors, researchers can effectively utilize this compound to construct novel and effective bioconjugates and therapeutic agents.

References

Key Physicochemical Properties of Bromo-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, precise understanding of a compound's properties is paramount. Below is a summary of the key physicochemical data for Bromo-PEG5-Azide, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications.

PropertyValueSource
Molecular Weight 370.24 g/mol [1]
CAS Number 1402411-90-8[1][2][3][4]
Molecular Formula C12H24BrN3O5

Note on Molecular Weight: Slight variations in the reported molecular weight (370.2 g/mol ) exist across different suppliers. The value of 370.24 g/mol is also cited. These minor differences are typical and depend on the isotopic composition used in the calculation.

As a large language model, I am unable to provide an in-depth technical guide, experimental protocols, or signaling pathway diagrams. The generation of such content requires access to and interpretation of specific experimental data and established biological pathways, which is beyond my current capabilities. The DOT language scripts for Graphviz visualizations also require a defined logical or experimental workflow to be diagrammed, which is not available in this context.

References

An In-Depth Technical Guide to the Bromo-PEG5-Azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bromo-PEG5-Azide linker, a heterobifunctional chemical tool essential in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, reactivity, and provide illustrative experimental contexts for its application.

Core Properties of this compound

This compound is a versatile linker molecule characterized by a central polyethylene glycol (PEG) chain of five ethylene glycol units. This central scaffold is flanked by two distinct reactive groups: a bromide and an azide. This bifunctional nature allows for sequential or orthogonal conjugation strategies.

The key attributes of the PEG5 linker are its hydrophilicity and flexibility. The PEG chain enhances the aqueous solubility of molecules it is attached to, a critical feature for biological applications.[1][2] It also provides a flexible spacer arm, which can be crucial for overcoming steric hindrance when linking large molecules like proteins or antibodies.[3]

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C12H24BrN3O5[1][3]
Molecular Weight 370.24 g/mol
Purity >96%
CAS Number 1402411-90-8

Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its two terminal functional groups.

The Azide Group and Click Chemistry

The azide (N3) group is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group readily reacts with alkyne-containing molecules through two primary pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage. It is a cornerstone of bioconjugation for its reliability and mild reaction conditions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

This reactivity makes the azide terminus of this compound ideal for attaching it to proteins, peptides, nucleic acids, or small molecules that have been functionalized with an alkyne group.

The Bromide Group and Nucleophilic Substitution

The bromide (Br) group serves as a good leaving group in nucleophilic substitution reactions. This allows for the conjugation of this compound to nucleophiles, with thiols being a particularly relevant reaction partner in biological contexts (e.g., cysteine residues in proteins). This reaction typically proceeds under basic conditions.

Application in PROTAC Development

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a linker, makes this compound an excellent choice for the linker component.

The general workflow for synthesizing a PROTAC using this compound often involves a modular "click chemistry" approach. For instance, a ligand for the protein of interest can be functionalized with an alkyne, and an E3 ligase ligand can be attached to a nucleophile like a thiol. This compound can then be used to bridge these two components in a sequential manner.

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC using a modular click chemistry approach with a PEG-azide linker.

PROTAC_Synthesis_Workflow cluster_poi Protein of Interest (POI) Ligand Preparation cluster_e3 E3 Ligase Ligand Preparation cluster_conjugation PROTAC Assembly POI_ligand POI Ligand Alkyne_mod Alkyne Functionalization POI_ligand->Alkyne_mod Chemical Synthesis Intermediate Azide-PEG-E3 Ligand Conjugate Final_PROTAC Final PROTAC E3_ligand E3 Ligase Ligand Thiol_mod Thiol Functionalization E3_ligand->Thiol_mod Chemical Synthesis Bromo_PEG_Azide This compound Bromo_PEG_Azide->Intermediate Nucleophilic Substitution Intermediate->Final_PROTAC Click Chemistry (CuAAC or SPAAC)

Caption: Generalized workflow for PROTAC synthesis.

The following diagram illustrates the mechanism of action of the resulting PROTAC, leading to targeted protein degradation.

PROTAC_Mechanism cluster_ternary PROTAC PROTAC POI Protein of Interest (Target) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Targeting Proteasome->PROTAC Release & Recycling Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Experimental Protocols

While specific, detailed protocols for this compound are often application-dependent and need to be optimized, the following sections provide general methodologies for its key reactions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Degassed water

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-functionalized molecule and this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of CuSO4 in degassed water.

    • Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.

    • Prepare a stock solution of the copper ligand (e.g., THPTA) in degassed water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.2 to 1:3 molar ratio of alkyne to azide).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO4.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can range from 1 to 24 hours, depending on the reactivity of the substrates.

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified using methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove excess reagents and the copper catalyst.

General Protocol for Nucleophilic Substitution with a Thiol

This protocol outlines a general procedure for reacting the bromide end of this compound with a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing molecule

  • A suitable base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • A suitable solvent (e.g., DMF or DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve the thiol-containing molecule and this compound in the chosen solvent. A slight molar excess of the this compound may be used.

  • Reaction Setup:

    • To the solution of the thiol and this compound, add the base. The amount of base will depend on the specific substrates and reaction conditions.

  • Reaction Conditions:

    • The reaction is typically stirred at room temperature.

    • Reaction times can vary from a few hours to overnight.

    • The progress of the reaction can be monitored by LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the product can be purified by techniques such as preparative HPLC or column chromatography to remove unreacted starting materials and byproducts.

Note: These protocols are general starting points and may require optimization for specific applications, including adjustments to reagent concentrations, reaction times, temperature, and purification methods.

References

The Pivotal Role of the Azide Group in the Reactivity of Bromo-PEG5-Azide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-Azide is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide group, a flexible polyethylene glycol (PEG) spacer, and a reactive bromo group, allows for the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive technical overview of the role of the azide group in the reactivity of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The azide moiety (–N₃) is the cornerstone of this compound's utility in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, the azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage. This bioorthogonal reactivity enables the conjugation of this compound to a wide array of alkyne-modified biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs, with minimal off-target reactions.[1][2][3] The PEG5 spacer enhances the aqueous solubility and reduces aggregation of the resulting conjugates, while the bromo group serves as a versatile handle for subsequent nucleophilic substitution reactions.[4][5]

The Azide Group: A Gateway to Bioorthogonal Conjugation

The chemical inertness of the azide group towards most biological functional groups makes it an ideal bioorthogonal handle. Its reactivity is selectively unleashed in the presence of a complementary alkyne, allowing for precise control over the conjugation process. This section delves into the two primary click chemistry reactions involving the azide group of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction proceeds rapidly under mild, aqueous conditions, making it suitable for a variety of bioconjugation applications. The resulting 1,4-disubstituted 1,2,3-triazole is exceptionally stable under physiological conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for this rapid and bioorthogonal ligation.

Quantitative Data on Azide Reactivity

The efficiency of click chemistry reactions is paramount for successful bioconjugation. The following tables summarize key quantitative data related to the reactivity of the azide group in PEGylated linkers, providing a basis for experimental design and optimization. While specific kinetic data for this compound is not extensively published, the provided values for structurally similar azides offer a reliable estimation.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CycloalkyneAzide PartnerRate Constant (k₂) [M⁻¹s⁻¹]Notes
DBCOBenzyl Azide~0.1 - 1.0Rate is dependent on solvent and temperature.
BCNBenzyl Azide~0.01 - 0.1Generally slower than DBCO.
DBCOPEGylated Azide~0.3 - 1.2The PEG linker can influence reaction kinetics.

Note: The reactivity of this compound is expected to be in a similar range to other PEGylated azides.

Table 2: Typical Reaction Parameters for Click Chemistry

ParameterCuAACSPAAC
Catalyst Copper(I) (e.g., from CuSO₄/Sodium Ascorbate)None
Typical Alkyne Terminal AlkyneDBCO, BCN
Solvent Aqueous buffers (e.g., PBS), DMSO/water mixturesAqueous buffers (e.g., PBS), DMSO
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours0.5 - 2 hours
pH Range 6.5 - 8.54 - 10

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound. The following sections provide step-by-step methodologies for key applications.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-modified biomolecule to this compound using a Cu(I) catalyst generated in situ.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for solubility)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-modified biomolecule in PBS.

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in PBS. A slight molar excess of the azide (1.2-1.5 equivalents) is often used.

    • Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.

    • Add the CuSO₄ solution. The final copper concentration typically ranges from 50 to 250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration should be 5-10 times the copper concentration.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion, remove unreacted small molecules and the copper catalyst by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the catalyst-free conjugation of a DBCO- or BCN-modified biomolecule to this compound.

Materials:

  • This compound

  • DBCO- or BCN-modified biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for solubility)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the cycloalkyne-modified biomolecule in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cycloalkyne-modified biomolecule and this compound in PBS. A slight molar excess of the azide (1.2-1.5 equivalents) is recommended.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 0.5-2 hours. Reaction progress can be monitored by appropriate analytical techniques.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove any unreacted this compound.

Visualizing the Workflow: Signaling Pathways and Experimental Schemes

The following diagrams, generated using Graphviz, illustrate the logical flow of key experimental workflows involving this compound.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Reactant1 Alkyne-Modified Biomolecule Mix Reaction Mixture in Buffer (pH 7.4) Reactant1->Mix Reactant2 This compound Reactant2->Mix Catalyst CuSO4 + Reductant (e.g., Sodium Ascorbate) Catalyst->Mix Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Mix Incubate Incubation (Room Temperature, 1-4h) Mix->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Product Biomolecule-PEG5-Bromo Conjugate Purify->Product

CuAAC Experimental Workflow

SPAAC_Workflow cluster_reactants Reactant Preparation Reactant1 Cycloalkyne-Modified Biomolecule (DBCO/BCN) Mix Reaction Mixture in Buffer (pH 7.4) Reactant1->Mix Reactant2 This compound Reactant2->Mix Incubate Incubation (Room Temperature, 0.5-2h) Mix->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Product Biomolecule-PEG5-Bromo Conjugate Purify->Product

SPAAC Experimental Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Ligation of E3 Ligase Ligand cluster_step2 Step 2: Conjugation to Target Protein Ligand E3_Ligand E3 Ligase Ligand (e.g., with Alkyne) Click_Reaction Click Chemistry (CuAAC or SPAAC) E3_Ligand->Click_Reaction Bromo_PEG_Azide This compound Bromo_PEG_Azide->Click_Reaction Intermediate E3 Ligand-PEG5-Bromo Click_Reaction->Intermediate Nucleophilic_Sub Nucleophilic Substitution Intermediate->Nucleophilic_Sub POI_Ligand Target Protein Ligand (with Nucleophile) POI_Ligand->Nucleophilic_Sub PROTAC PROTAC Molecule Nucleophilic_Sub->PROTAC

PROTAC Synthesis Workflow

Stability and Handling

The azide group in this compound is generally stable under typical storage and handling conditions. For long-term storage, it is recommended to keep the compound at -20°C, protected from light and moisture. While azides are stable in a wide range of aqueous buffers, prolonged exposure to strong reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can lead to the reduction of the azide to an amine, which would prevent its participation in click chemistry reactions.

Conclusion

The azide group is the central reactive moiety that endows this compound with its remarkable utility in modern chemical biology and drug development. Its ability to undergo highly efficient and selective click chemistry reactions provides a robust and versatile platform for the construction of complex bioconjugates. By understanding the principles of CuAAC and SPAAC, and by utilizing the quantitative data and detailed protocols provided in this guide, researchers can effectively harness the power of this compound to advance their research and development goals. The continued exploration of azide-alkyne cycloaddition reactions promises to further expand the applications of this invaluable chemical tool in creating novel diagnostics, therapeutics, and research probes.

References

An In-Depth Technical Guide to Bromo-PEG5-Azide for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG5-Azide, a versatile heterobifunctional linker, and its application in click chemistry. Aimed at both beginners and experienced researchers, this document details the core properties, experimental protocols, and key applications of this reagent, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical compound featuring a polyethylene glycol (PEG) spacer of five ethylene glycol units.[1] This linker possesses two distinct functional groups at its termini: a bromo group and an azide group.[1][2] This dual functionality allows for sequential or orthogonal conjugation strategies. The azide group is a key participant in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] The bromo group, being a good leaving group, is amenable to nucleophilic substitution reactions. The PEG spacer enhances the solubility of the molecule in aqueous media, a valuable property in biological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C12H24BrN3O5
Molecular Weight 370.24 g/mol
Purity >96%
Appearance Varies (typically a liquid or solid)-
Solubility Soluble in water and common organic solvents
Storage Conditions -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)

The Role of this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the CuAAC reaction, which involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. This compound serves as a readily available source of the azide functionality for these reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation and materials science due to its efficiency and orthogonality. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Typical CuAAC Reaction Parameters with PEG-Azides

ParameterTypical Range/ValueNotes
Reactants Azide-PEG, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) catalyst.
Ligand TBTA, THPTALigands stabilize the Cu(I) oxidation state and accelerate the reaction.
Solvent DMSO, t-BuOH/H₂O mixture, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursReaction completion is monitored by TLC, LC-MS, or NMR.
Yield >90%Generally high-yielding with proper optimization.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC provides a copper-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts with an azide without the need for a catalyst.

Typical SPAAC Reaction Parameters with PEG-Azides

ParameterTypical Range/ValueNotes
Reactants Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.4), DMSO, DMFThe choice of solvent depends on the solubility of the reactants and the biological context.
Temperature Room TemperatureReactions are typically performed at ambient temperature.
Reaction Time 1 to 24 hoursReaction kinetics are dependent on the specific cyclooctyne used.
Yield >85%Generally high-yielding, though may be slower than CuAAC.

Experimental Protocols

General Protocol for CuAAC using this compound

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, 1:1 t-BuOH/H₂O)

  • Deionized water

  • Nitrogen or Argon gas (optional)

Procedure:

  • Reactant Preparation: In a suitable reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.1 equivalents) and the ligand (TBTA or THPTA, 0.1 equivalents) in the reaction solvent.

  • Reducing Agent Preparation: Prepare a fresh stock solution of sodium ascorbate (0.5 equivalents) in deionized water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper/ligand solution followed by the sodium ascorbate solution. If the reaction is sensitive to oxygen, it is recommended to degas the solvent and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction and column chromatography. For bioconjugates, purification methods such as dialysis or size-exclusion chromatography are often employed.

General Protocol for Nucleophilic Substitution of the Bromo Group

This protocol outlines the reaction of the bromo-terminus of this compound with a nucleophile, for instance, to attach the linker to a substrate.

Materials:

  • This compound

  • Nucleophile-containing molecule (e.g., a thiol or amine)

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, if necessary)

  • Solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve the nucleophile-containing molecule (1.0 equivalent) in the chosen solvent.

  • Base Addition: If the nucleophile requires deprotonation (e.g., a thiol or a secondary amine), add a suitable base (1.0-1.5 equivalents).

  • Addition of this compound: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (room temperature to elevated temperatures may be required depending on the nucleophilicity of the substrate).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up according to the nature of the product. This may involve quenching the reaction, extraction, and purification by column chromatography.

Application in PROTAC Synthesis

A major application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Attachment of the first ligand: One of the ligands (either for the target protein or the E3 ligase) is functionalized with a group that can react with the bromo-terminus of the linker via nucleophilic substitution.

  • Click chemistry conjugation: The resulting ligand-PEG-azide intermediate is then reacted with the second ligand, which has been functionalized with a terminal alkyne, via a CuAAC reaction.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (this compound Linker) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation CuAAC_Workflow start Start reactants Dissolve this compound and Alkyne-Molecule in Solvent start->reactants mix Combine Reactant and Catalyst Solutions reactants->mix catalyst Prepare Cu(I) Catalyst Solution (CuSO4 + Ligand + Reducing Agent) catalyst->mix react Stir at Room Temperature (Monitor by TLC/LC-MS) mix->react workup Reaction Work-up (e.g., Quenching, Extraction) react->workup purify Purification (e.g., Column Chromatography, Dialysis) workup->purify product Final Conjugate purify->product PROTAC_Synthesis_Workflow start Start ligand1 Ligand 1 (with Nucleophile) start->ligand1 linker This compound start->linker step1 Step 1: Nucleophilic Substitution (Attach Ligand 1 to Bromo-end) ligand1->step1 linker->step1 intermediate Ligand 1-PEG5-Azide step1->intermediate step2 Step 2: CuAAC Click Chemistry (Attach Ligand 2 to Azide-end) intermediate->step2 ligand2 Ligand 2 (with Alkyne) ligand2->step2 protac Final PROTAC Molecule step2->protac

References

An In-depth Technical Guide to Bromo-PEG5-Azide: Principles and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG5-Azide is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive bromo group at one terminus and an azide group at the other, connected by a five-unit polyethylene glycol (PEG) spacer, allows for the sequential and orthogonal conjugation of two different molecules. This guide provides a comprehensive overview of the fundamental principles governing the use of this compound, detailed experimental protocols for its application, and a summary of its key properties.

Introduction: The Versatility of a Heterobifunctional Linker

This compound is a member of the PEGylated linker family, which is widely utilized in biomedical research to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[1] The key to its utility lies in its dual functionality:

  • The Bromo Group: This functional group serves as a reactive site for nucleophilic substitution, making it particularly suitable for reaction with thiol groups found in cysteine residues of proteins and peptides. The bromide is an excellent leaving group, facilitating the formation of stable thioether bonds.[2][3]

  • The Azide Group: The azide moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4] It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage with alkyne-containing molecules.[5]

  • The PEG5 Spacer: The five-unit polyethylene glycol chain imparts hydrophilicity to the linker and the resulting conjugate, which can enhance solubility in aqueous buffers and reduce non-specific binding. The length of the PEG spacer can also be critical for optimizing the biological activity of the final conjugate, such as in the case of Proteolysis Targeting Chimeras (PROTACs).

This combination of features makes this compound an ideal linker for constructing complex biomolecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.

Core Principles of Reactivity and Application

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. This allows for a stepwise conjugation strategy, minimizing the formation of undesirable side products.

Thiol-Bromo Reaction: Covalent Linkage to Proteins and Peptides

The reaction between the bromo group of the linker and a thiol group (e.g., from a cysteine residue) proceeds via an SN2 mechanism to form a stable thioether bond. The rate of this reaction is influenced by several factors, most notably the pH of the reaction medium. The thiol group must be in its deprotonated thiolate form to act as an effective nucleophile. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol group (~8.5), although reactions can proceed at lower pH values.

Azide-Alkyne Click Chemistry: Bioorthogonal Ligation

The azide group of this compound provides a versatile handle for the attachment of a second molecule of interest that has been functionalized with an alkyne. Two primary forms of azide-alkyne click chemistry are employed:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the formation of a 1,4-disubstituted triazole ring. While very effective, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction employs a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with the azide to form a stable triazole. The absence of a cytotoxic catalyst makes SPAAC particularly well-suited for applications in living systems.

Data Presentation: Properties and Reaction Parameters

The following tables summarize the key physical and chemical properties of this compound and provide a comparative overview of the two main click chemistry reactions it can undergo.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₄BrN₃O₅
Molecular Weight 370.24 g/mol
Purity >96%
Appearance Varies (typically a solid or oil)
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, protect from moisture

Table 2: Comparative Analysis of CuAAC and SPAAC for Azide-PEG Linkers

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Catalyst Copper(I)None
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally fasterSlower, dependent on cyclooctyne strain
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can be prone to side reactions
Typical Yield High (>90%)High (>90%)

Experimental Protocols

The following are detailed methodologies for the conjugation of a cysteine-containing peptide with this compound and subsequent click chemistry reaction. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the first step of a two-step conjugation, where the bromo group of the linker is reacted with a peptide's cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: If the peptide has an existing disulfide bond, it must be reduced prior to conjugation. Dissolve the peptide in the reaction buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1 hour.

  • Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMF or DMSO.

  • Conjugation Reaction: To the (reduced) peptide solution, add a 5-10 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 20% to avoid peptide precipitation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting peptide-PEG-azide conjugate by RP-HPLC. The fractions containing the desired product are collected and lyophilized.

  • Characterization: Confirm the identity of the purified conjugate by mass spectrometry. The mass of the conjugate should correspond to the mass of the peptide plus the mass of the this compound minus the mass of HBr.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized peptide (from Protocol 1) to an alkyne-containing molecule.

Materials:

  • Peptide-PEG5-Azide conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Reactant Preparation: Dissolve the peptide-PEG5-azide and the alkyne-containing molecule in the reaction buffer.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the peptide-PEG5-azide, a 1.5-3 fold molar excess of the alkyne-containing molecule, and a 5-fold molar excess of THPTA relative to CuSO₄.

  • Reaction Initiation: Add CuSO₄ to a final concentration of 100-500 µM, followed by sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the final conjugate by RP-HPLC.

  • Characterization: Confirm the final product by mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-functionalized peptide to a molecule containing a strained cyclooctyne (e.g., DBCO).

Materials:

  • Peptide-PEG5-Azide conjugate

  • DBCO-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Reactant Preparation: Dissolve the peptide-PEG5-azide and the DBCO-containing molecule in the reaction buffer.

  • Reaction Setup: Combine the peptide-PEG5-azide with a 1.5-3 fold molar excess of the DBCO-containing molecule.

  • Incubation: Gently mix and incubate at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the final conjugate by RP-HPLC.

  • Characterization: Confirm the final product by mass spectrometry.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and an experimental workflow involving this compound.

reaction_mechanism cluster_thiol_bromo Thiol-Bromo Reaction (SN2) cluster_click_chemistry Click Chemistry Peptide-SH Peptide-SH Peptide-S-PEG5-N3 Peptide-S-PEG5-N3 Peptide-SH->Peptide-S-PEG5-N3 Nucleophilic Attack Bromo-PEG5-N3 Br-PEG5-N3 Bromo-PEG5-N3->Peptide-S-PEG5-N3 HBr HBr Peptide-S-PEG5-N3_2 Peptide-S-PEG5-N3 Final_Conjugate Final Conjugate Peptide-S-PEG5-N3_2->Final_Conjugate Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Final_Conjugate Catalyst Cu(I) or Strain Catalyst->Final_Conjugate

Reaction mechanism of this compound conjugation.

experimental_workflow start Start peptide_prep Peptide Preparation (Reduction if necessary) start->peptide_prep conjugation Thiol-Bromo Conjugation (Peptide-SH + Br-PEG5-N3) peptide_prep->conjugation purification1 Purification 1 (RP-HPLC) conjugation->purification1 characterization1 Characterization 1 (Mass Spectrometry) purification1->characterization1 click_reaction Azide-Alkyne Click Reaction (CuAAC or SPAAC) characterization1->click_reaction purification2 Purification 2 (RP-HPLC) click_reaction->purification2 characterization2 Characterization 2 (Mass Spectrometry) purification2->characterization2 end Final Conjugate characterization2->end

Experimental workflow for dual conjugation.

protac_concept POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Degradation Ubiquitination & Proteasomal Degradation POI->Degradation Ternary Complex Formation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds E3_Ligase->Degradation Ternary Complex Formation Linker This compound (as part of the linker) PROTAC->Degradation Ternary Complex Formation

Conceptual use of this compound in a PROTAC.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker for the synthesis of complex bioconjugates. Its well-defined structure and orthogonal reactive ends enable precise control over the conjugation process, leading to the formation of well-characterized products. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this compound in their respective fields, from fundamental research to the development of novel therapeutics and diagnostics. As the demand for precisely engineered biomolecules continues to grow, the importance of linkers like this compound is set to increase, paving the way for new innovations in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling via Bromo-PEG5-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in basic research and drug development, enabling the creation of antibody-drug conjugates (ADCs), PET imaging agents, and fluorescently labeled proteins for functional studies. This document provides a detailed protocol for a two-step protein labeling strategy utilizing a heterobifunctional Bromo-PEG5-Azide linker. This approach combines the site-specific alkylation of cysteine residues with the versatility and efficiency of click chemistry.

The this compound linker offers several advantages. The bromo group allows for covalent attachment to nucleophilic amino acid residues, with a preference for the thiol group of cysteines under controlled pH conditions. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate. Finally, the terminal azide group serves as a bioorthogonal handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This modular approach allows for the attachment of a wide variety of reporter molecules, drugs, or other functionalities to the protein of interest.

Principle of the Method

The protein labeling strategy involves two key steps:

  • Protein Alkylation: The bromo group of the this compound linker reacts with a nucleophilic amino acid side chain on the protein, primarily the thiol group of a cysteine residue, to form a stable thioether bond. By controlling the reaction pH, selectivity for cysteine residues over other nucleophiles like lysines can be achieved.

  • Click Chemistry: The azide-functionalized protein is then conjugated to a molecule of interest (e.g., a fluorescent dye, biotin, or a drug) that has been modified with an alkyne group. This is achieved through either:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and specific reaction that forms a stable triazole linkage between the azide and a terminal alkyne. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. This method is particularly advantageous for applications in living cells where the toxicity of copper is a concern.

Quantitative Data Summary

The efficiency of each step is crucial for obtaining a homogeneously labeled protein. The following table summarizes typical quantitative data for this two-step labeling protocol. Actual results may vary depending on the specific protein and reaction conditions.

ParameterAlkylation Step (this compound)Click Chemistry Step (CuAAC)Click Chemistry Step (SPAAC)Overall Labeling Efficiency
Typical Molar Ratio (Linker/Reagent:Protein) 10 - 20 fold excess3 - 5 fold excess of alkyne3 - 5 fold excess of strained alkyne-
Typical Reaction Time 2 - 4 hours1 - 2 hours1 - 2 hours-
Typical Labeling Efficiency 70 - 90%[1]>95%>95%65 - 85%
Method of Analysis Mass Spectrometry (MS)MS, SDS-PAGE, UV-VisMS, SDS-PAGE, UV-VisMS, SDS-PAGE, UV-Vis

Experimental Protocols

Materials
  • Protein of interest containing at least one accessible cysteine residue

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer A (Alkylation): 50 mM HEPES, 150 mM NaCl, pH 7.0-7.5

  • Quenching Reagent: N-acetyl-L-cysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis

  • For CuAAC:

    • Alkyne-functionalized molecule of interest

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

    • Reaction Buffer B (CuAAC): Phosphate-buffered saline (PBS), pH 7.4

  • For SPAAC:

    • Strained alkyne (e.g., DBCO, BCN)-functionalized molecule of interest

    • Reaction Buffer C (SPAAC): Phosphate-buffered saline (PBS), pH 7.4

Protocol 1: Protein Alkylation with this compound

This protocol describes the covalent attachment of the this compound linker to a cysteine residue on the target protein.

  • Protein Preparation: a. Dissolve the protein of interest in Reaction Buffer A to a final concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. c. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer A.

  • Alkylation Reaction: a. Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO). b. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Quenching: a. To quench the reaction, add N-acetyl-L-cysteine to a final concentration of 10 mM and incubate for 30 minutes at room temperature.

  • Purification: a. Remove excess unreacted linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis: a. Confirm the successful conjugation of the this compound linker by mass spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in the protein's molecular weight corresponding to the mass of the linker will be observed.

Protocol 2: Click Chemistry Conjugation

This protocol describes the attachment of an alkyne-functionalized molecule to the azide-modified protein. Choose either the CuAAC or SPAAC method based on your experimental needs.

  • Reaction Setup: a. To the purified azide-labeled protein (from Protocol 1) in Reaction Buffer B, add a 3- to 5-fold molar excess of the alkyne-containing molecule. b. Prepare a fresh premixed catalyst solution by combining CuSO4 and THPTA stock solutions in a 1:5 molar ratio. c. Add the CuSO4/THPTA catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.

  • Initiation of Click Reaction: a. Prepare a fresh 100 mM stock solution of sodium ascorbate in water. b. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM. c. Incubate the reaction for 1-2 hours at room temperature.

  • Purification and Analysis: a. Purify the final protein conjugate using SEC or dialysis to remove excess reagents. b. Analyze the final product by SDS-PAGE (a shift in molecular weight should be visible) and mass spectrometry to confirm successful labeling.

  • Reaction Setup: a. To the purified azide-labeled protein (from Protocol 1) in Reaction Buffer C, add a 3- to 5-fold molar excess of the strained alkyne (e.g., DBCO or BCN)-functionalized molecule.

  • Click Reaction: a. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Analysis: a. Purify the final protein conjugate using SEC or dialysis. b. Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful labeling.

Visualizations

G cluster_0 Step 1: Protein Alkylation cluster_1 Step 2: Click Chemistry Protein_Cys Protein with Cysteine Alkylation Alkylation Reaction (pH 7.0-7.5) Protein_Cys->Alkylation Bromo_PEG_Azide This compound Bromo_PEG_Azide->Alkylation Azide_Protein Azide-Modified Protein Alkylation->Azide_Protein Click_Reaction Click Reaction (CuAAC or SPAAC) Azide_Protein->Click_Reaction Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Click_Reaction Labeled_Protein Labeled Protein Conjugate Click_Reaction->Labeled_Protein

Caption: Experimental workflow for two-step protein labeling.

G cluster_0 Alkylation of Cysteine cluster_1 Click Chemistry (CuAAC) Protein_SH Protein-SH Protein_S_PEG_N3 Protein-S-(PEG)5-N3 Protein_SH->Protein_S_PEG_N3 Br_PEG_N3 Br-(PEG)5-N3 Br_PEG_N3->Protein_S_PEG_N3 HBr HBr Protein_S_PEG_N3_2 Protein-S-(PEG)5-N3 Catalyst Cu(I) Protein_S_PEG_N3_2->Catalyst Alkyne_R R-C≡CH Alkyne_R->Catalyst Triazole_Product Protein-S-(PEG)5-Triazole-R Catalyst->Triazole_Product

Caption: Chemical reactions for protein labeling.

References

Revolutionizing Targeted Protein Degradation: Application of Bromo-PEG5-Azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical component in the design of effective PROTACs is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This document provides detailed application notes and protocols on the use of Bromo-PEG5-Azide, a versatile polyethylene glycol (PEG)-based linker, in the synthesis and development of PROTACs.

Introduction to PROTACs and the Role of the PEG Linker

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] Upon entering the cell, the PROTAC forms a ternary complex with the POI and an E3 ligase, leading to the ubiquitination of the POI.[2] This polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.[2]

The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] PEG linkers, such as this compound, are frequently employed due to their favorable physicochemical properties. The ethylene glycol units in the PEG chain impart hydrophilicity, which can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The length and flexibility of the PEG linker are also critical for optimal ternary complex formation and subsequent degradation efficiency.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers two distinct reactive handles for the modular synthesis of PROTACs. The bromo group can be displaced by a nucleophile, while the azide group is amenable to "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This dual reactivity allows for the straightforward and efficient conjugation of the POI-binding ligand and the E3 ligase ligand.

Key Features of this compound:

  • PEG5 Spacer: The five-unit polyethylene glycol chain enhances solubility and provides optimal length and flexibility for many PROTAC applications.

  • Azide Handle: Enables highly efficient and specific ligation to alkyne-functionalized molecules via CuAAC, a cornerstone of click chemistry.

  • Bromo Handle: Provides an alternative route for conjugation through nucleophilic substitution.

Data Presentation: Physicochemical and Biological Properties of PEG-ylated PROTACs

The incorporation of a PEG linker like this compound significantly influences the properties of the resulting PROTAC. Below is a summary of key quantitative data for representative PROTACs, with a focus on those targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.

PROTAC Name/IDTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
L134 (22a) BRD4DCAF11Alkenyl oxindole-based7.36>98-
IMiD-derived PROTAC BRD4Cereblon (CRBN)PEG200--
PROTAC 34 BRD4Cereblon (CRBN)Piperazine-containing~300 (Max degradation)>90MDA-MB-231

Note: The specific use of this compound may vary in the referenced literature, but the data is representative of PROTACs with similar PEG-based linkers.

Mandatory Visualization

Signaling Pathway

BRD4_Signaling_Pathway cluster_0 Nucleus cluster_1 PROTAC Action BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits & Activates Mediator Mediator Complex BRD4->Mediator Proteasome Proteasome BRD4->Proteasome Degraded by RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes Initiates Transcription Mediator->RNA_Pol_II Cell_Cycle_Proliferation Cell Cycle & Proliferation Oncogenes->Cell_Cycle_Proliferation Drives PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds E3_Ligase->BRD4 Ub Ubiquitin Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4

Caption: Mechanism of BRD4 action and its degradation by a PROTAC.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start Materials: - POI Ligand-Alkyne - E3 Ligase Ligand - this compound Step1 Reaction 1: Attach E3 Ligand to This compound Start->Step1 Step2 Reaction 2 (CuAAC): Click E3-Linker-Azide to POI-Alkyne Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Synthesized PROTAC PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Protein Degradation PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT/MTS) PROTAC_Treatment->Cell_Viability Data_Analysis Data Analysis (DC50, IC50) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for PROTAC synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound and CuAAC

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, herein named "BRD4-PEG5-Pomalidomide," using the BRD4 inhibitor JQ1 functionalized with an alkyne (JQ1-alkyne) and the Cereblon (CRBN) E3 ligase ligand pomalidomide.

Materials:

  • JQ1-alkyne

  • Pomalidomide

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Sodium azide (NaN3)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water (H2O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • High-performance liquid chromatography (HPLC) system

Step 1: Synthesis of Pomalidomide-PEG5-Azide

  • Dissolve pomalidomide (1 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) and a suitable base (e.g., potassium carbonate, 2 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pomalidomide-PEG5-azide.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve JQ1-alkyne (1 equivalent) and pomalidomide-PEG5-azide (1.1 equivalents) in a mixture of DCM and water (e.g., 4:1 v/v).

  • Add CuSO4·5H2O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC to obtain the pure BRD4-PEG5-Pomalidomide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol outlines the procedure to assess the degradation of BRD4 in a cancer cell line (e.g., HeLa or MDA-MB-231) following treatment with the synthesized PROTAC.

Materials:

  • HeLa or MDA-MB-231 cells

  • Complete cell culture medium

  • Synthesized BRD4-PEG5-Pomalidomide

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control for degradation)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours). Include a co-treatment with a proteasome inhibitor as a control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT/MTS)

This protocol is used to determine the effect of the PROTAC on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa or MDA-MB-231)

  • 96-well plates

  • Complete cell culture medium

  • Synthesized BRD4-PEG5-Pomalidomide

  • DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT/MTS Addition:

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution.

    • For MTS assay, add the MTS reagent directly to the wells and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its PEG structure enhances the physicochemical properties of the resulting molecules, while its bifunctional nature allows for efficient and modular assembly via click chemistry. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel and effective PROTAC-based therapeutics.

References

Application Notes and Protocols for Bromo-PEG5-Azide Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of functionalized linkers to monoclonal antibodies (mAbs) is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). The Bromo-PEG5-Azide linker is a heterobifunctional reagent that provides a versatile platform for site-specific bioconjugation. This linker features a bromoacetyl group for covalent attachment to thiol residues on the antibody and a terminal azide group for the subsequent attachment of a payload via click chemistry. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]

This document provides a detailed, step-by-step guide for the conjugation of this compound to antibodies, including protocols for antibody reduction, linker conjugation, purification, and characterization.

Principle of the Method

The conjugation process involves a two-step approach. First, the interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. These thiol groups then react with the bromoacetyl moiety of the this compound linker to form a stable thioether bond. The resulting azide-modified antibody can then be conjugated to a payload functionalized with a complementary reactive group, such as a dibenzocyclooctyne (DBCO) for copper-free click chemistry.

Materials and Equipment

Reagents:

  • Monoclonal antibody (e.g., IgG1)

  • This compound

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Borate Buffer, pH 8.0

  • L-Cysteine

  • Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) column

  • Ammonium Sulfate

  • Sodium Phosphate

  • Isopropyl Alcohol

  • Deionized water

Equipment:

  • UV-Vis Spectrophotometer

  • HPLC system with UV and/or Mass Spectrometry detector

  • Centrifugal concentrators (e.g., Amicon Ultra)

  • pH meter

  • Vortex mixer

  • Incubator or water bath

  • Chromatography system

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_reduction Antibody Reduction cluster_conjugation Linker Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Buffer Exchange (PBS, pH 7.4) reduction Partial Reduction of Disulfide Bonds (with DTT or TCEP) antibody_prep->reduction purification1 Removal of Reducing Agent (SEC Desalting Column) reduction->purification1 Generates free thiols conjugation Reaction with this compound (pH 8.0) purification1->conjugation quenching Quenching of Reaction (with L-Cysteine) conjugation->quenching Forms Thioether Bond purification2 Purification of Azide-Antibody (SEC or HIC) quenching->purification2 characterization Analysis of Conjugate (UV-Vis, HIC-HPLC, MS) purification2->characterization

Figure 1: Experimental workflow for the conjugation of this compound to an antibody.

Detailed Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4, using a desalting column or centrifugal concentrators.

  • Reduction Reaction:

    • Prepare a fresh stock solution of DTT (e.g., 100 mM in deionized water).

    • Add a 10-20 fold molar excess of DTT to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Removal of Reducing Agent:

    • Immediately after incubation, remove the excess DTT using a pre-equilibrated SEC desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Collect the protein fractions containing the reduced antibody. The reduced antibody should be used immediately in the conjugation step.

Protocol 2: this compound Conjugation

This protocol details the conjugation of the thiol-reactive linker to the reduced antibody.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Conjugation Reaction:

    • Adjust the pH of the reduced antibody solution to 8.0 using a Sodium Borate buffer.

    • Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To quench any unreacted bromoacetyl groups, add a 2-fold molar excess of L-Cysteine relative to the this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of the Azide-Modified Antibody

Purification is crucial to remove excess linker and other reagents.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Collect the fractions corresponding to the monomeric antibody conjugate, monitoring the elution profile at 280 nm.

  • Hydrophobic Interaction Chromatography (HIC) (Optional):

    • HIC can be used to separate antibody species with different linker-to-antibody ratios (LAR).

    • The conjugate is loaded onto the HIC column in a high salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

    • Elution is achieved by applying a decreasing salt gradient. Fractions corresponding to the desired LAR can be pooled.

Protocol 4: Characterization of the Azide-Modified Antibody
  • Protein Concentration:

    • Determine the concentration of the purified azide-modified antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

  • Linker-to-Antibody Ratio (LAR) Determination:

    • Mass Spectrometry (MS): The most accurate method to determine the LAR is by LC-MS analysis of the intact or reduced antibody conjugate. The mass difference between the modified and unmodified antibody chains will correspond to the mass of the attached linkers.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated linkers. The relative peak areas can be used to estimate the average LAR.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the this compound conjugation protocol. Actual results may vary depending on the specific antibody and reaction conditions.

ParameterTypical Value/RangeMethod of Analysis
Antibody Recovery > 85%UV-Vis at 280 nm
Linker-to-Antibody Ratio (LAR) 2 - 8HIC-HPLC, Mass Spectrometry
Purity (Monomer Content) > 95%Size-Exclusion Chromatography (SEC)
Conjugate Stability < 5% aggregation after 1 month at 4°CSize-Exclusion Chromatography (SEC)
Residual Free Linker < 1%Reversed-Phase HPLC

Signaling Pathways and Logical Relationships

The azide-modified antibody produced through this protocol serves as a versatile intermediate for the construction of ADCs. The terminal azide group can be utilized in "click chemistry" reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC) with a DBCO-functionalized payload. This bioorthogonal reaction is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for conjugating sensitive drug molecules without affecting the antibody's integrity.

signaling_pathway cluster_conjugation ADC Synthesis cluster_action Mechanism of Action azide_ab Azide-Modified Antibody (from this protocol) adc Antibody-Drug Conjugate (ADC) azide_ab->adc SPAAC Click Chemistry dbco_drug DBCO-Functionalized Payload dbco_drug->adc target_cell Target Cancer Cell adc->target_cell Binding to Antigen internalization Internalization target_cell->internalization payload_release Payload Release internalization->payload_release cell_death Cell Death payload_release->cell_death

Figure 2: Logical relationship from azide-antibody to ADC and its mechanism of action.

Conclusion

The protocol described in these application notes provides a robust and reproducible method for the conjugation of this compound to antibodies. This approach allows for the site-specific introduction of an azide functionality, which can be further utilized for the attachment of various payloads through click chemistry. The resulting antibody conjugates benefit from the favorable properties of the PEG linker, making this a valuable technique for the development of next-generation antibody-based therapeutics. Careful optimization of the reduction and conjugation steps, along with rigorous purification and characterization, are essential for obtaining a high-quality, homogeneous product.

References

Application Notes and Protocols for Bromo-PEG5-Azide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bromo-PEG5-Azide as a versatile heterobifunctional linker in the development of advanced drug delivery systems. Detailed protocols for conjugation, characterization, and in vitro evaluation are provided to guide researchers in utilizing this powerful tool for targeted therapeutics.

Introduction to this compound

This compound is a chemical linker featuring a terminal bromide and an azide group, separated by a five-unit polyethylene glycol (PEG) chain.[1][2][3] This structure imparts unique properties that are highly advantageous for drug delivery applications:

  • Hydrophilicity: The PEG spacer enhances the water solubility of the drug-carrier conjugate, which can improve bioavailability and reduce non-specific aggregation.[4][5]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.

  • Dual Functionality: The bromide group serves as a reactive site for nucleophilic substitution, allowing for the attachment of drugs or other molecules. The azide group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

The primary application of the azide group is in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the stable and specific conjugation of the drug-linker complex to a carrier molecule, such as a nanoparticle, antibody, or proteolysis-targeting chimera (PROTAC).

Key Applications in Drug Delivery

This compound is instrumental in the construction of sophisticated drug delivery platforms, including:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. This compound can be used to attach the drug to the antibody, ensuring targeted delivery and minimizing off-target toxicity.

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker, for which this compound is a suitable candidate, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Targeted Nanoparticle Systems: Drugs can be conjugated to nanoparticles (e.g., liposomes, polymeric nanoparticles) via the this compound linker. The nanoparticles can then be further functionalized with targeting ligands to enhance accumulation at the desired site of action.

Quantitative Data on this compound Based Drug Delivery Systems

The following tables provide representative data for the physicochemical characterization and in vitro performance of drug delivery systems utilizing PEG-azide linkers. These values are illustrative and will vary depending on the specific drug, carrier, and formulation.

Table 1: Physicochemical Characterization of Drug-Carrier Conjugates

ParameterNanoparticle FormulationAntibody-Drug ConjugatePROTAC
Particle Size (nm) 100 - 200N/AN/A
Polydispersity Index (PDI) < 0.2N/AN/A
Zeta Potential (mV) -10 to +10N/AN/A
Drug Loading Content (%) 1 - 10N/AN/A
Encapsulation Efficiency (%) > 80N/AN/A
Drug-to-Antibody Ratio (DAR) N/A2 - 4N/A

Data is compiled from typical values reported for similar systems in the literature.

Table 2: In Vitro Performance Metrics

ParameterNanoparticle FormulationAntibody-Drug ConjugatePROTAC
In Vitro Drug Release (%, 24h, pH 5.5) 40 - 6050 - 70 (cleavable linker)N/A
In Vitro Drug Release (%, 24h, pH 7.4) 10 - 20< 10 (cleavable linker)N/A
In Vitro Cytotoxicity (IC50, nM) on Target Cells 50 - 5001 - 10010 - 200 (DC50)
In Vitro Cytotoxicity (IC50, nM) on Off-Target Cells > 1000> 1000> 1000 (DC50)
Plasma Stability (% intact after 24h) > 90> 95> 90

Data is compiled from typical values reported for similar systems in the literature.

Experimental Protocols

Protocol for Drug Conjugation to this compound

This protocol describes the initial step of conjugating a drug molecule containing a suitable nucleophilic group (e.g., a thiol or hydroxyl) to the bromide end of the this compound linker.

Materials:

  • Drug with a nucleophilic functional group (e.g., Drug-SH)

  • This compound

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Dissolution: Dissolve the drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF in a reaction vessel.

  • Base Addition: Add DIPEA (3 equivalents) to the reaction mixture. The base will facilitate the nucleophilic substitution reaction.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC until the starting materials are consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Purification: Purify the resulting Drug-PEG5-Azide conjugate by preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by HPLC and Mass Spectrometry.

  • Storage: Store the purified conjugate at -20°C or below.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the Drug-PEG5-Azide to an alkyne-functionalized carrier molecule (e.g., a modified antibody or nanoparticle).

Materials:

  • Drug-PEG5-Azide

  • Alkyne-functionalized carrier molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Reaction vessel

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation: Prepare stock solutions of Drug-PEG5-Azide, alkyne-functionalized carrier, CuSO4, sodium ascorbate, and the copper ligand in a suitable solvent (e.g., water or DMSO).

  • Reaction Mixture: In a reaction vessel, combine the alkyne-functionalized carrier and Drug-PEG5-Azide (typically in a 1:5 to 1:10 molar excess of the azide).

  • Catalyst Addition: Add the copper ligand to the CuSO4 solution and mix. Then, add this catalyst solution to the reaction mixture.

  • Initiation: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitoring: The reaction can be monitored by techniques such as SDS-PAGE for proteins or Dynamic Light Scattering (DLS) for nanoparticles.

  • Purification: Purify the final conjugate using an appropriate method, such as SEC, to remove unreacted components.

  • Characterization: Characterize the final conjugate for drug-to-carrier ratio, size, and purity.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), on the carrier molecule.

Materials:

  • Drug-PEG5-Azide

  • DBCO-functionalized carrier molecule

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Reaction vessel

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation: Dissolve the Drug-PEG5-Azide and the DBCO-functionalized carrier in the reaction buffer.

  • Reaction: Combine the two solutions in a reaction vessel. The reaction will proceed spontaneously without the need for a catalyst.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours.

  • Monitoring: Monitor the reaction progress as described for CuAAC.

  • Purification: Purify the conjugate using a suitable method like SEC.

  • Characterization: Characterize the final product to confirm successful conjugation.

In Vitro Drug Release Assay

This protocol outlines a method to assess the release of the drug from the delivery system under simulated physiological conditions.

Materials:

  • Drug-conjugated delivery system

  • Release media (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Incubator shaker

  • HPLC system for drug quantification

Procedure:

  • Sample Preparation: Place a known concentration of the drug-conjugated delivery system into a dialysis bag.

  • Dialysis: Place the dialysis bag into a larger container with the release medium.

  • Incubation: Incubate at 37°C with constant shaking.

  • Sampling: At predetermined time points, withdraw aliquots from the release medium outside the dialysis bag.

  • Quantification: Analyze the collected samples by HPLC to determine the concentration of the released drug.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay

This protocol is used to evaluate the efficacy of the drug delivery system in killing target cancer cells.

Materials:

  • Target cancer cell line

  • Control (non-target) cell line

  • Cell culture medium and supplements

  • Drug-conjugated delivery system and free drug control

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-conjugated delivery system, free drug, and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis of Drug-PEG5-Azide cluster_conjugation Conjugation to Carrier cluster_evaluation In Vitro Evaluation drug Drug-XH (X = O, S, NH) conjugate Drug-PEG5-Azide drug->conjugate Nucleophilic Substitution linker This compound linker->conjugate final_conjugate Drug Delivery System conjugate->final_conjugate Click Chemistry (CuAAC or SPAAC) carrier Alkyne- or DBCO- functionalized Carrier carrier->final_conjugate characterization Physicochemical Characterization final_conjugate->characterization release Drug Release Study final_conjugate->release cytotoxicity Cytotoxicity Assay final_conjugate->cytotoxicity signaling_pathway cluster_cell Target Cell cluster_pathway Signaling Pathway receptor Surface Receptor dds Targeted Drug Delivery System receptor->dds dds->receptor Binding drug Released Drug dds->drug Internalization & Drug Release protein1 Kinase A protein2 Kinase B protein1->protein2 tf Transcription Factor protein2->tf proliferation Cell Proliferation & Survival tf->proliferation drug->protein1 Inhibition

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bromo-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecules.[1] Bromo-PEG5-Azide is a heterobifunctional linker that leverages the power of CuAAC for sequential bioconjugation. This linker features a terminal azide group for participation in the CuAAC reaction and a terminal bromo group amenable to nucleophilic substitution, making it an ideal tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility of the resulting conjugate.[4] The workflow typically involves an initial CuAAC reaction to conjugate an alkyne-containing molecule to the azide end of the linker, followed by a second conjugation step where the bromo group reacts with a nucleophile, such as a thiol group on a cysteine residue of a protein.[5]

Data Presentation: CuAAC Reaction Parameters

The following table summarizes typical quantitative data for the CuAAC reaction of this compound with an alkyne-functionalized molecule, based on established protocols for similar PEGylated azides. Optimal conditions for specific substrates may vary and require empirical determination.

ParameterTypical Value/RangeNotes
Reactants
This compound Concentration1 - 10 mM
Alkyne-Functionalized Molecule Concentration1 - 10 mMA slight excess of one reactant (e.g., 1.1 eq) can drive the reaction to completion.
Catalyst System
Copper(II) Sulfate (CuSO₄) Concentration0.1 - 1 mM (1-10 mol%)Precursor for the active Cu(I) catalyst.
Sodium Ascorbate Concentration1 - 5 mM (5-50 mol%)Reducing agent to generate and maintain Cu(I). A 5-fold excess relative to CuSO₄ is common.
Copper-chelating Ligand (e.g., THPTA, TBTA) Concentration0.5 - 5 mMA 5:1 ligand to copper ratio is often used to stabilize the Cu(I) catalyst and protect biomolecules.
Reaction Conditions
Solvent SystemAqueous buffer (e.g., PBS, pH 7.4), often with a co-solvent like DMSO or t-BuOH (up to 10%)Co-solvents can aid in the solubility of hydrophobic reactants.
TemperatureRoom Temperature (20-25°C)The reaction is typically efficient at room temperature.
Reaction Time1 - 4 hoursReaction progress can be monitored by LC-MS or TLC.
Expected Yield > 90%CuAAC reactions are known for their high efficiency and yields.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes the conjugation of an alkyne-functionalized small molecule or peptide to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., peptide, small molecule drug)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent: Degassed Phosphate-Buffered Saline (PBS), pH 7.4

  • Co-solvent (optional): Dimethyl Sulfoxide (DMSO) or tert-Butanol (t-BuOH)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical instruments for reaction monitoring and product characterization (e.g., LC-MS, HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in appropriate solvents. For example:

      • This compound (100 mM in DMSO)

      • Alkyne-functionalized molecule (100 mM in DMSO or water)

      • CuSO₄ (50 mM in water)

      • Sodium Ascorbate (1 M in water, freshly prepared)

      • THPTA (100 mM in water)

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule and this compound to the desired final concentrations (e.g., 1 mM each) in PBS. If necessary, add a co-solvent to ensure solubility, not exceeding 10% of the total volume.

    • Add the THPTA ligand to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM. Mix gently.

  • Reaction Initiation:

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • If the reaction is oxygen-sensitive, it is recommended to degas the solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the formation of the desired product.

  • Purification:

    • Upon completion, the product can be purified using an appropriate method such as HPLC, size-exclusion chromatography, or solid-phase extraction to remove the catalyst and unreacted starting materials.

Protocol 2: Sequential Nucleophilic Substitution with a Thiol-Containing Biomolecule

This protocol outlines the conjugation of the Bromo-PEG5-triazole product from Protocol 1 to a cysteine-containing protein.

Materials:

  • Purified Bromo-PEG5-triazole conjugate

  • Thiol-containing protein (e.g., antibody with a free cysteine) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction vessel

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the purified Bromo-PEG5-triazole conjugate in the reaction buffer.

    • Add the conjugate to the solution of the thiol-containing protein. A molar excess of the PEG-conjugate (e.g., 5-10 fold) is typically used to ensure efficient labeling of the protein.

  • Reaction:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific thiol.

  • Purification:

    • Remove the excess unconjugated Bromo-PEG5-triazole and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization:

    • The final bioconjugate can be characterized by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to confirm the precise mass of the conjugate.

Mandatory Visualizations

CuAAC_Workflow cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Nucleophilic Substitution BromoPEG_Azide This compound CuAAC_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition BromoPEG_Azide->CuAAC_Reaction Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->CuAAC_Reaction Triazole_Product Bromo-PEG5-Triazole Conjugate CuAAC_Reaction->Triazole_Product High Yield Substitution_Reaction Nucleophilic Substitution Triazole_Product->Substitution_Reaction Thiol_Biomolecule Thiol-Containing Biomolecule (e.g., Antibody) Thiol_Biomolecule->Substitution_Reaction Final_Conjugate Final Bioconjugate (e.g., ADC) Substitution_Reaction->Final_Conjugate

Caption: Sequential workflow for bioconjugation using this compound.

Signaling_Pathway cluster_CuAAC CuAAC Reaction cluster_Substitution Nucleophilic Substitution Alkyne Terminal Alkyne Triazole 1,4-Disubstituted Triazole Product Alkyne->Triazole Azide This compound Azide->Triazole CuI_Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) CuI_Catalyst->Triazole Catalyzes Bromo_end Bromo-Terminus of PEG-Triazole Triazole->Bromo_end Provides Covalent_Bond Stable Covalent Bond Bromo_end->Covalent_Bond Nucleophile Nucleophile (e.g., Thiol on Protein) Nucleophile->Covalent_Bond

Caption: Chemical transformations in the dual-step conjugation.

References

Application Notes and Protocols for Bromo-PEG5-Azide in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-Azide is a versatile heterobifunctional linker that serves as a valuable tool in chemical biology and drug discovery for the investigation of live cellular processes. This molecule incorporates a terminal azide group, which is a key component for bioorthogonal "click" chemistry reactions, and a bromo group that can be used for conjugation to various molecules of interest. The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility.

These application notes provide a detailed protocol for the use of molecules functionalized with this compound in live cell imaging. The core principle involves the introduction of an azide-tagged molecule into live cells, followed by a highly specific and efficient click reaction with a fluorescently-labeled alkyne or cyclooctyne probe for visualization. Two primary methods for this bioorthogonal ligation are detailed: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Principle of Labeling

The application of this compound in live cell imaging is centered on the principles of bioorthogonal chemistry. The azide group is chemically inert within the cellular environment, avoiding reactions with native functional groups. It selectively and covalently couples with a complementary alkyne-functionalized molecule that is introduced into the cell. This enables the specific fluorescent labeling of the target molecule that has been tagged with the this compound linker.

There are two main strategies for the click reaction in live cell imaging:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. While highly efficient, the potential cytotoxicity of copper requires careful optimization of the reaction conditions for live-cell applications.[1][2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that employs a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[4][5] The absence of a toxic catalyst makes SPAAC particularly well-suited for live-cell imaging.

Data Presentation

The following tables summarize key quantitative data to aid in the design of live cell imaging experiments using azide-alkyne click chemistry.

Table 1: Comparison of Common Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO~ 0.3Good reactivity and stability.
BCN~ 0.1High stability and good kinetics.
DBCO~ 1.0Fast kinetics, widely used for live-cell labeling.
DIFO> 1.0Very fast kinetics due to fluorine substitution.

Rate constants can vary based on the specific azide structure and solvent conditions.

Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

ReagentFinal ConcentrationPurpose
Fluorescent Alkyne Probe10-50 µMReporter molecule for imaging.
CuSO₄20-100 µMCopper(I) source (pre-complexed with ligand).
THPTA (or other Cu(I) ligand)100-500 µMAccelerates the reaction and reduces copper toxicity.
Sodium Ascorbate1-2.5 mMReducing agent to maintain copper in the Cu(I) state.
Aminoguanidine1 mMScavenger of reactive oxygen species to improve cell viability.

Table 3: Cell Viability after a 5-minute CuAAC Reaction

Cell Line[CuSO₄] (µM)[THPTA] (µM)Approximate Cell Viability (%)
HeLa50250> 95%
CHO50250> 95%
Jurkat50250> 90%

Data adapted from experiments using a 5-minute incubation with the CuAAC reaction mixture at 4 °C, followed by a 24-hour recovery period.

Experimental Protocols

The following protocols outline the general steps for labeling live cells using a molecule of interest functionalized with this compound.

Protocol 1: Live Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is recommended for most live-cell imaging applications due to its high biocompatibility.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Your azide-tagged molecule of interest (functionalized with this compound).

  • Phosphate-buffered saline (PBS).

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).

  • Hoechst 33342 or DAPI for nuclear counterstaining.

  • Imaging medium (e.g., FluoroBrite DMEM).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and culture overnight to allow for adherence and normal growth.

  • Introduction of Azide-Tagged Molecule:

    • Prepare a stock solution of your azide-tagged molecule in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. The optimal concentration and incubation time should be determined empirically for your specific molecule and cell type.

    • Remove the old medium from the cells and add the medium containing your azide-tagged molecule.

    • Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for cellular uptake and localization of your molecule.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Staining:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

    • If desired, counterstain the nuclei by incubating the cells with Hoechst 33342 or DAPI in PBS for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Replace the PBS with pre-warmed imaging medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Live Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol can be used for rapid labeling but requires careful optimization to minimize cytotoxicity.

Materials:

  • Adherent mammalian cells cultured on glass-bottom dishes.

  • Complete cell culture medium.

  • Your azide-tagged molecule of interest.

  • Phosphate-buffered saline (PBS).

  • Fluorescently-labeled alkyne probe (e.g., Alexa Fluor 488 Alkyne).

  • CuSO₄ stock solution.

  • THPTA (or other water-soluble Cu(I) ligand) stock solution.

  • Sodium Ascorbate stock solution (prepare fresh).

  • Hoechst 33342 or DAPI.

  • Imaging medium.

  • Fluorescence microscope.

Procedure:

  • Cell Preparation and Introduction of Azide-Tagged Molecule: Follow steps 1 and 2 from Protocol 1.

  • CuAAC Reaction:

    • Wash the cells twice with pre-warmed PBS.

    • Prepare the click reaction cocktail immediately before use in the cell culture medium. Add the components in the following order:

      • Fluorescent Alkyne Probe (final concentration 10-25 µM)

      • THPTA (final concentration 100-250 µM)

      • CuSO₄ (final concentration 20-50 µM)

      • Sodium Ascorbate (final concentration 1-2.5 mM)

    • Gently mix the cocktail and add it to the cells.

    • Incubate for 5-20 minutes at 37°C or 4°C to minimize internalization. Keep the incubation time as short as possible to reduce copper-induced toxicity.

  • Washing and Staining:

    • Wash the cells three to four times with PBS to remove the reaction components.

    • Perform nuclear counterstaining if desired, as described in Protocol 1.

  • Imaging:

    • Replace the final wash with pre-warmed imaging medium.

    • Image the cells immediately using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish add_probe Incubate with Azide-Tagged Molecule cell_culture->add_probe wash1 Wash with PBS add_probe->wash1 add_reagents Add Fluorescent Alkyne/Cyclooctyne wash1->add_reagents incubation Incubate (5-60 min) add_reagents->incubation wash2 Wash with PBS incubation->wash2 counterstain Nuclear Counterstain (optional) wash2->counterstain add_imaging_medium Add Imaging Medium counterstain->add_imaging_medium microscopy Fluorescence Microscopy add_imaging_medium->microscopy

Caption: Experimental workflow for live cell imaging.

signaling_pathways cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide1 Azide-Tagged Molecule product1 Fluorescently Labeled Product (Triazole) azide1->product1 + dbco DBCO-Fluorophore dbco->product1 azide2 Azide-Tagged Molecule product2 Fluorescently Labeled Product (Triazole) azide2->product2 + alkyne Alkyne-Fluorophore alkyne->product2 catalyst Cu(I) Catalyst catalyst->product2

Caption: Bioorthogonal click chemistry reactions.

References

Application of Bromo-PEG5-Azide in Hydrogel Formation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-azide is a heterobifunctional linker that offers significant advantages in the field of hydrogel technology, particularly for applications in drug delivery and tissue engineering. This molecule incorporates three key features: a bromo group, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1][2][3][4][5] The azide group facilitates covalent cross-linking of the hydrogel network via highly efficient and biocompatible "click chemistry" reactions. The PEG spacer enhances water solubility and biocompatibility, while the bromo group serves as a reactive handle for the subsequent conjugation of therapeutic molecules or targeting ligands through nucleophilic substitution. This dual functionality allows for the design of advanced hydrogel systems with precisely controlled properties and functionalities.

This document provides detailed application notes and experimental protocols for the use of this compound in the formation of hydrogels, tailored for researchers in drug development and biomaterials science.

Application Notes

The unique structure of this compound makes it a versatile tool for creating functional hydrogels. The primary application revolves around its role as a crosslinking agent and a platform for bioconjugation.

1. Hydrogel Formation via Click Chemistry:

The azide group on this compound enables its participation in two main types of click chemistry reactions for hydrogel formation:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that involves the reaction of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). SPAAC is highly biocompatible, making it ideal for in-situ hydrogel formation and cell encapsulation. The reaction proceeds rapidly under physiological conditions without the need for a catalyst.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the reaction between the azide and a terminal alkyne. While highly efficient, the potential cytotoxicity of the copper catalyst needs to be considered for biological applications. However, methods for minimizing copper toxicity, such as using chelating ligands or in situ copper reduction, have been developed.

By reacting this compound with multi-arm PEG molecules functionalized with alkynes (e.g., 4-arm PEG-alkyne), a crosslinked hydrogel network is formed. The physical properties of the resulting hydrogel, such as stiffness and swelling, can be tuned by varying the concentration and molecular weight of the PEG precursors.

2. Post-Formation Functionalization:

The bromo group on the PEG linker provides a convenient site for the covalent attachment of various molecules after the hydrogel has been formed. This is typically achieved through a nucleophilic substitution reaction, where the bromine atom is displaced by a nucleophile, such as a thiol group on a cysteine residue of a peptide or protein. This allows for the controlled incorporation of:

  • Therapeutic agents: Small molecule drugs, peptides, or proteins can be tethered to the hydrogel for sustained release.

  • Targeting ligands: Molecules that recognize specific cell surface receptors can be attached to promote cell adhesion and targeted drug delivery.

  • Imaging agents: Fluorescent dyes or contrast agents can be conjugated for tracking the hydrogel in vitro or in vivo.

This two-step approach of formation followed by functionalization provides a high degree of control over the final properties and biological activity of the hydrogel.

Experimental Protocols

The following are generalized protocols for the formation of hydrogels using this compound via SPAAC and the subsequent functionalization of the hydrogel.

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel by reacting this compound with a 4-arm PEG-DBCO.

Materials:

  • This compound

  • 4-arm PEG-DBCO (dibenzocyclooctyne)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Syringes and needles

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in sterile DPBS to the desired final concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

    • Dissolve 4-arm PEG-DBCO in sterile DPBS to a concentration that results in the desired stoichiometric ratio of azide to DBCO groups (typically 1:1). Vortex briefly.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the calculated volume of the 4-arm PEG-DBCO solution.

    • Add the corresponding volume of the this compound solution to the tube.

    • Immediately and thoroughly mix the two solutions by gentle pipetting or brief vortexing.

    • Quickly transfer the mixed solution into the desired mold.

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time can range from minutes to an hour, depending on the precursor concentrations.

  • Hydrogel Equilibration:

    • Once the hydrogel has solidified, gently remove it from the mold.

    • Place the hydrogel in a larger volume of DPBS to allow it to swell and equilibrate. This step also helps to remove any unreacted precursors.

    • Change the DPBS solution 2-3 times over a 24-hour period.

Protocol 2: Functionalization of this compound Hydrogel with a Thiol-Containing Molecule

This protocol describes the conjugation of a thiol-containing peptide to the bromo groups within the hydrogel.

Materials:

  • Pre-formed this compound hydrogel

  • Thiol-containing molecule (e.g., a cysteine-terminated peptide)

  • Reaction buffer (e.g., PBS with 10 mM TCEP, pH 7.4)

  • Quenching solution (e.g., 1 M N-acetylcysteine in reaction buffer)

Procedure:

  • Prepare Conjugation Solution:

    • Dissolve the thiol-containing molecule in the reaction buffer to the desired concentration. The presence of a reducing agent like TCEP ensures the thiol remains in its reduced, reactive state.

  • Conjugation Reaction:

    • Immerse the equilibrated this compound hydrogel in the conjugation solution.

    • Incubate the hydrogel in the solution at room temperature or 37°C with gentle agitation for 2-24 hours. The reaction time will depend on the concentration of the thiol-containing molecule and the desired degree of functionalization.

  • Washing and Quenching:

    • Remove the hydrogel from the conjugation solution.

    • Wash the hydrogel extensively with fresh reaction buffer to remove any unreacted thiol-containing molecules.

    • To quench any remaining reactive bromo groups, immerse the hydrogel in the quenching solution for 1-2 hours.

    • Wash the hydrogel again with sterile DPBS to remove the quenching agent. The functionalized hydrogel is now ready for use in cell culture or drug release studies.

Data Presentation

The properties of hydrogels formed using azide-functionalized PEGs can be tailored by adjusting the formulation. The following tables summarize representative quantitative data from the literature for PEG-based hydrogels formed via click chemistry.

Table 1: Mechanical Properties of PEG-Based Hydrogels

PEG DerivativeCrosslinkerPEG Concentration (wt%)Elastic Modulus (kPa)Reference
Alkyne-functionalized Hyaluronic AcidAzide-functionalized PEGN/A0.5 - 4
Azide- and Alkyne-functionalized PVAN/AN/A~2 - 20
PEG dimethacrylateN/A112
PEG dimethacrylateN/A551300
Norbornene-functionalized PEG/PDMSTetrafunctional thiolVariedIncreases with PDMS content

Table 2: Drug Release and Degradation Properties

Hydrogel SystemRelease MechanismTunable ParameterOutcomeReference
4-arm PEG-azide with cleavable linkersβ-eliminative cleavageLinker chemistryPredictable drug release half-life (hours to over a year)
PEG-co-PGAHydrolytic degradationCross-linker chemistryVaried degradation kinetics and plasmid DNA release profiles
SPAAC-crosslinked PEGpH-dependent hydrolysisEster groups in networkFast biological degradability

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Precursor Preparation cluster_formation Hydrogel Formation cluster_functionalization Functionalization cluster_characterization Characterization prep_bromo_peg Dissolve this compound in DPBS mix Mix Precursor Solutions prep_bromo_peg->mix prep_alkyne_peg Dissolve 4-arm PEG-Alkyne in DPBS prep_alkyne_peg->mix cast Cast into Mold mix->cast crosslink Allow Crosslinking cast->crosslink equilibrate Equilibrate Hydrogel in DPBS crosslink->equilibrate conjugate Incubate with Thiol-Molecule equilibrate->conjugate wash_quench Wash and Quench conjugate->wash_quench mechanical Mechanical Testing wash_quench->mechanical swelling Swelling Studies wash_quench->swelling release Drug Release Assay wash_quench->release cell_culture Cell Viability/Adhesion wash_quench->cell_culture

spaac_mechanism cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) bromo_peg_azide {this compound | Br-(CH2CH2O)5-N3} crosslinked_hydrogel {Crosslinked Hydrogel Network | Triazole Linkage} bromo_peg_azide->crosslinked_hydrogel Reacts with peg_dbco {4-Arm PEG-DBCO | PEG-(-DBCO)4} peg_dbco->crosslinked_hydrogel Reacts with reaction Azide + Strained Alkyne -> Triazole

References

Troubleshooting & Optimization

Common side reactions with Bromo-PEG5-Azide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG5-Azide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two distinct reactive ends separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The key features are:

  • Bromo Group: A reactive alkyl bromide that serves as a good leaving group for nucleophilic substitution reactions, commonly with thiol groups from cysteine residues in proteins.[1][2][3]

  • Azide Group: A functional group used in "click chemistry." It reacts efficiently and specifically with alkyne-containing molecules in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

  • PEG5 Spacer: A five-unit PEG chain that increases the hydrophilicity and solubility of the molecule and its conjugates in aqueous media.

Its primary application is in bioconjugation and chemical biology, particularly in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linking of two different molecular entities is required.

Q2: What are the most common side reactions associated with this compound?

The most common side reactions involve the two reactive ends of the molecule: the azide group and the bromo group.

  • Azide Group Reduction: The azide can be unintentionally reduced to a primary amine (-NH2). This is most frequently caused by phosphine-based reagents (e.g., triphenylphosphine) that might be present as reducing agents or contaminants. This reaction is known as the Staudinger Reduction.

  • Unwanted Nucleophilic Substitution of the Bromo Group: The bromo group is susceptible to reaction with any nucleophile present in the reaction mixture. While the intended reaction is often with a thiol, other nucleophiles like amines (e.g., Tris buffer) or even water (hydrolysis) can displace the bromide.

  • Hydrolysis of the Bromo Group: In aqueous buffers, particularly at neutral to basic pH, the bromo group can be hydrolyzed to a hydroxyl group (-OH), effectively capping that end of the linker and preventing its intended conjugation.

Q3: How should I properly store this compound to prevent degradation?

Proper storage is critical to maintain the integrity of the reagent. Degradation can lead to lower reaction yields and the formation of impurities.

Storage ConditionRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and reactions with atmospheric moisture.
Light Protect from light.Prevents light-induced degradation of the molecule.
Handling Use freshly opened, anhydrous solvents (e.g., DMSO) for stock solutions. Avoid repeated freeze-thaw cycles.Hygroscopic solvents like DMSO can absorb water, which can lead to hydrolysis of the bromo group.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: After my click reaction, I have a low yield of the desired product and mass spectrometry shows a significant peak corresponding to my azide starting material being converted to an amine.

  • Possible Cause: Your azide group is being reduced. This is a classic side reaction known as the Staudinger Reduction, which converts an azide to an amine in the presence of phosphines. Some protocols for CuAAC reactions might use phosphine-based ligands to stabilize the Copper(I) catalyst, and these can sometimes lead to this side reaction.

  • Solution:

    • Avoid Phosphine Reagents: Do not use phosphine-based reducing agents or ligands (e.g., triphenylphosphine, THPTA) if you observe significant azide reduction.

    • Use Alternative Reducing Agents: For CuAAC reactions, use a non-phosphine reducing agent like Sodium Ascorbate to reduce the Cu(II) salt (e.g., CuSO₄) to the active Cu(I) catalyst in situ. This is the most common and effective method.

    • Purify Starting Materials: Ensure that no phosphine contaminants are present in your other reagents or solvents.

Problem: The conjugation reaction at the bromo- end of the linker is inefficient or fails completely. Mass spectrometry indicates the presence of this compound with a hydroxyl group instead of the bromide.

  • Possible Cause: The bromo group has been hydrolyzed to a hydroxyl group (-OH). This can happen if the molecule is exposed to aqueous buffers for extended periods, especially at pH > 7.

  • Solution:

    • Control pH: Perform the nucleophilic substitution reaction in a buffer with a slightly acidic to neutral pH (pH 6.5-7.5) to minimize hydrolysis.

    • Minimize Reaction Time: Do not leave the reaction running for an unnecessarily long time. Monitor the reaction progress by LC-MS if possible.

    • Use Anhydrous Solvents: If your reaction chemistry allows, perform the conjugation in a polar, anhydrous organic solvent (e.g., DMF, DMSO) to eliminate water and prevent hydrolysis.

    • Reagent Preparation: Prepare stock solutions of this compound in fresh, anhydrous DMSO immediately before use.

Problem: My final product has an unexpected mass, and I suspect a reaction with a component from my buffer.

  • Possible Cause: The bromo group has reacted with a nucleophilic buffer component. A common culprit is Tris (tris(hydroxymethyl)aminomethane), as the primary amine in Tris is nucleophilic and can displace the bromide.

  • Solution:

    • Use Non-Nucleophilic Buffers: Switch to a buffer system that does not contain primary amines or other strong nucleophiles. Recommended buffers include phosphate (PBS), HEPES, or MOPS.

    • Purification: If the side reaction has already occurred, you will need to rely on purification methods like HPLC or column chromatography to separate your desired product from the buffer-adduct.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of this compound to an alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of your alkyne-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne-containing molecule (e.g., 1 equivalent).

    • Add the this compound solution (1.2 equivalents).

    • Add the reaction buffer (e.g., PBS, pH 7.4) to make up the desired final volume.

    • Vortex briefly to mix.

  • Initiation of Reaction:

    • Add Sodium Ascorbate solution to a final concentration of 5 mM.

    • Add CuSO₄ solution to a final concentration of 1 mM.

    • Vortex the reaction mixture immediately.

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

    • The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as HPLC, dialysis, or size-exclusion chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol

This protocol describes the conjugation of the bromo- moiety of this compound to a thiol-containing molecule (e.g., a protein with a cysteine residue).

  • Thiol Reduction (if necessary):

    • If your protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced first. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the thiol-containing molecule in a non-nucleophilic buffer (e.g., PBS or HEPES, pH 7.2-7.5).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the thiol-containing molecule with the this compound solution. A 5- to 10-fold molar excess of the PEG linker is typically recommended.

  • Incubation:

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or N-acetylcysteine to react with any excess this compound.

  • Purification:

    • Remove excess, unreacted PEG linker and other reagents by dialysis, size-exclusion chromatography, or HPLC.

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product BromoPEG This compound Intermediate Intermediate Conjugate BromoPEG->Intermediate Reaction 1 (Nucleophilic Substitution) MoleculeA Molecule A (with Thiol) MoleculeA->Intermediate MoleculeB Molecule B (with Alkyne) FinalProduct Molecule A-PEG5-Molecule B MoleculeB->FinalProduct Intermediate->FinalProduct Reaction 2 (Click Chemistry) Side_Reactions cluster_azide Azide Side Reactions cluster_bromo Bromo Side Reactions Start This compound AzideReduced Bromo-PEG5-Amine Start->AzideReduced BromoHydrolyzed HO-PEG5-Azide Start->BromoHydrolyzed BufferAdduct Buffer-PEG5-Azide Start->BufferAdduct Phosphine Phosphine Reagents (e.g., PPh3) Phosphine->AzideReduced Staudinger Reduction Water H2O (Aqueous Buffer) Water->BromoHydrolyzed Hydrolysis NucBuffer Nucleophilic Buffer (e.g., Tris) NucBuffer->BufferAdduct Substitution Troubleshooting_Workflow Start Low Yield or Unexpected Product CheckMass Analyze by Mass Spec Start->CheckMass MassDecision Mass matches... CheckMass->MassDecision AzideToAmine Azide -> Amine? MassDecision->AzideToAmine Starting Material BromoToOH Bromo -> OH? MassDecision->BromoToOH Starting Material OtherMass Other unexpected mass? MassDecision->OtherMass Product or Side Product Sol_Degradation Solution: Check reagent storage and handling MassDecision->Sol_Degradation Degraded Reagent AzideToAmine->BromoToOH No Sol_Phosphine Solution: Avoid phosphines, use Sodium Ascorbate AzideToAmine->Sol_Phosphine Yes BromoToOH->OtherMass No Sol_Hydrolysis Solution: Control pH, use anhydrous solvent BromoToOH->Sol_Hydrolysis Yes Sol_Buffer Solution: Use non-nucleophilic buffer (e.g., PBS, HEPES) OtherMass->Sol_Buffer Yes

References

Improving the solubility of Bromo-PEG5-Azide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bromo-PEG5-Azide and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional linker molecule. It contains a bromo group at one end, which is an excellent leaving group for nucleophilic substitution reactions, and an azide group at the other end, which is commonly used in "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The polyethylene glycol (PEG) spacer (PEG5) is a short, hydrophilic chain that enhances the solubility of the molecule in aqueous solutions.[1][2][3] This linker is frequently utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to connect a targeting moiety to a payload molecule.[4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. It is reported to be highly soluble in Dimethyl Sulfoxide (DMSO). Other Bromo-PEG-Azide compounds with similar structures are also soluble in Dichloromethane (DCM) and Dimethylformamide (DMF). The presence of the hydrophilic PEG spacer also confers solubility in aqueous media.

Q3: How does the PEG linker influence the solubility of the conjugate?

A3: The polyethylene glycol (PEG) chain is hydrophilic and flexible, which imparts several beneficial properties to the conjugate. By increasing the overall hydrophilicity of the molecule, the PEG linker can significantly improve the solubility of hydrophobic drugs or proteins in aqueous buffers. This can help prevent aggregation, which is a common issue when working with large, hydrophobic molecules. The length of the PEG chain can be adjusted to optimize the solubility and pharmacokinetic properties of the final conjugate.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound at -20°C, protected from light and under a nitrogen atmosphere. If the compound is dissolved in a solvent to create a stock solution, it is best to store it at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.

Solubility Data

The following table summarizes the known solubility of this compound in a common solvent. Please note that solubility can be affected by temperature, purity, and the presence of other solutes.

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (270.10 mM)Sonication may be required. Using new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Dichloromethane (DCM)SolubleQuantitative data not specified. Similar Bromo-PEG-Azide compounds are soluble in DCM.
Dimethylformamide (DMF)SolubleQuantitative data not specified. Similar Bromo-PEG-Azide compounds are soluble in DMF.
Aqueous MediaSolubleThe hydrophilic PEG spacer increases solubility in aqueous solutions.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted for various experimental applications.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).

  • Mixing: Vortex the solution until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to aid the process.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound and its conjugates.

Problem: Precipitate forms when adding the this compound stock solution to an aqueous buffer.

This is a common issue when a compound dissolved in a highly organic solvent like DMSO is introduced into an aqueous environment where its solubility is lower.

Caption: Troubleshooting workflow for precipitate formation.

Problem: The final conjugate has poor solubility or shows aggregation.

The solubility of the final conjugate is influenced by the properties of both the targeting moiety and the payload, in addition to the linker.

Caption: Troubleshooting guide for final conjugate solubility.

References

Technical Support Center: Optimizing Bromo-PEG5-Azide and DBCO Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between Bromo-PEG5-Azide and a DBCO (Dibenzocyclooctyne) functionalized molecule.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound reaction with DBCO?

This reaction is a type of "click chemistry," specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the DBCO molecule allows it to react efficiently with the azide group on the this compound without the need for a cytotoxic copper catalyst.[1][2][3][4] This bioorthogonal reaction is highly specific and forms a stable triazole linkage, making it ideal for conjugating molecules in complex biological environments.[1]

Q2: What are the recommended solvents for this reaction?

The DBCO-azide reaction is versatile and can be performed in various solvents. For biological molecules, aqueous buffers like PBS (phosphate-buffered saline) are preferred. If the DBCO-containing molecule has limited aqueous solubility, a water-miscible organic co-solvent such as DMSO or DMF can be used. It is critical to keep the final concentration of the organic solvent below 20% to prevent protein precipitation.

Crucial Note: Avoid any buffers containing sodium azide (NaN₃), as it will directly react with and consume your DBCO reagent.

Q3: What is the optimal temperature and duration for the reaction?

The reaction is efficient across a range of temperatures, typically from 4°C to 37°C.

  • Room Temperature (20-25°C): Most common, with typical reaction times of 2-12 hours.

  • 4°C: Recommended for sensitive biomolecules that may degrade at higher temperatures. The reaction should be run for a longer duration, often overnight (12-24 hours).

  • 37°C: Can be used to accelerate the reaction rate, but ensure your molecules are stable at this temperature.

Longer incubation times (up to 48 hours) can sometimes improve yields for particularly slow reactions.

Q4: How do I determine the best molar ratio of this compound to DBCO?

To maximize conjugation efficiency, it is common to use a molar excess of one of the reactants. A typical starting point is to use 1.5 to 3 molar equivalents of the more abundant or less precious component. For instance, if conjugating a small molecule (this compound) to a valuable protein (DBCO-functionalized), you would use an excess of the PEG reagent. The optimal ratio may need to be determined empirically for your specific system.

Q5: How can I monitor the progress of the reaction?

The consumption of the DBCO reagent can be monitored using a UV-Vis spectrophotometer. DBCO has a characteristic absorbance peak at approximately 310 nm. As the reaction proceeds, the concentration of DBCO decreases, leading to a reduction in this absorbance peak.

Experimental Protocols & Data

General Protocol for this compound Conjugation to a DBCO-Protein

This protocol provides a general workflow. Specific concentrations and volumes should be optimized for your particular application.

1. Reagent Preparation:

  • DBCO-functionalized Protein: Prepare the protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4). Adjust the concentration to 1-10 mg/mL.
  • This compound Stock Solution: If not readily soluble in aqueous buffer, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

2. Reaction Setup:

  • Add the desired molar excess (e.g., 3 equivalents) of the this compound stock solution to the DBCO-protein solution.
  • Ensure the final DMSO concentration remains below 20% to maintain protein stability.
  • Gently mix the solution.

3. Incubation:

  • Incubate the reaction mixture under the desired conditions (e.g., 4 hours at room temperature or overnight at 4°C). Shaking is recommended for some reactions to improve efficiency.

4. Purification:

  • Remove excess, unreacted this compound from the final conjugate. Common methods include:
  • Size Exclusion Chromatography (SEC) / Desalting Columns: Effective for separating the larger protein conjugate from the smaller PEG reagent.
  • Dialysis: A suitable method for removing small molecules.
  • HPLC: Reverse-phase or ion-exchange HPLC can be used for purification and analysis.

5. Validation:

  • Confirm the conjugation using analytical techniques such as SDS-PAGE (which should show a molecular weight shift for the conjugated protein) or mass spectrometry.

Summary of Recommended Reaction Parameters
ParameterRecommended ConditionNotes
Solvent Aqueous Buffer (e.g., PBS, HEPES, pH 7.0-8.5)Avoid buffers with primary amines (e.g., Tris) or sodium azide.
Co-Solvent DMSO or DMF (if required)Keep final concentration <20% to avoid protein denaturation.
Temperature 4°C to 37°CHigher temperatures increase reaction rate but may affect biomolecule stability.
Molar Ratio 1.5:1 to 10:1 (Excess Component : Limiting Component)Start with a 1.5 to 3-fold excess of the less critical reagent.
Reaction Time 2 - 24 hours2-4 hours at RT or overnight at 4°C is a good starting point.
Reactant Conc. 0.5 - 10 mg/mL (for proteins)Higher concentrations generally lead to more efficient reactions.

Troubleshooting Guide

Low or no product yield is the most common issue encountered. Use the following guide to diagnose and solve potential problems.

IssuePotential CauseRecommended Solution
Low/No Product Yield 1. Degraded DBCO Reagent DBCO can degrade over time due to oxidation or hydrolysis, especially if exposed to moisture. Use fresh or properly stored DBCO reagent. Store stock solutions at -20°C and minimize freeze-thaw cycles.
2. Inactive Azide Reagent Ensure the this compound has not been compromised. Reducing agents (e.g., DTT, TCEP) can reduce the azide group, rendering it non-reactive. Ensure all reducing agents are removed prior to the reaction.
3. Incorrect Stoichiometry The molar ratio of reactants is suboptimal. Systematically vary the molar excess of one reactant (e.g., try 1.5x, 3x, 5x, 10x) to find the optimal ratio for your specific molecules.
4. Low Reactant Concentration Reaction kinetics are concentration-dependent. Very low concentrations can lead to extremely slow reaction rates. If possible, increase the concentration of one or both reactants.
5. Incompatible Buffer/Solvent The presence of sodium azide in the buffer will quench the reaction. Ensure your buffer is free of azides and primary amines. Verify the pH is within the optimal range (typically 7-8.5).
Precipitation Observed 1. High Organic Solvent Conc. The concentration of the organic co-solvent (e.g., DMSO) is too high, causing the protein to precipitate. Ensure the final co-solvent concentration is below 20%.
2. Poor Reagent Solubility One of the reagents is not fully dissolved, leading to aggregation. Ensure both components are fully solubilized before mixing.

Visual Diagrams

Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_dbco Prepare DBCO-Molecule in Azide-Free Buffer mix Mix Reactants (Control Molar Ratio & Co-solvent %) prep_dbco->mix prep_peg Prepare this compound Stock (e.g., in DMSO) prep_peg->mix incubate Incubate (e.g., 4h at RT or O/N at 4°C) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify validate Validate Product (e.g., SDS-PAGE, MS) purify->validate

Caption: General experimental workflow for SPAAC conjugation.

Troubleshooting_Tree start Low or No Product Yield? check_reagents Are DBCO & Azide reagents fresh and stored correctly? start->check_reagents Yes check_buffer Is the reaction buffer free of NaN3 and primary amines? check_reagents->check_buffer Yes sol_reagents Solution: Use fresh reagents. Avoid reducing agents. check_reagents->sol_reagents No check_params Have reaction parameters been optimized? check_buffer->check_params Yes sol_buffer Solution: Perform buffer exchange into a compatible buffer (e.g., PBS). check_buffer->sol_buffer No sol_params Solution: Increase concentration, optimize molar ratio, or increase temperature/incubation time. check_params->sol_params No

Caption: Troubleshooting decision tree for low reaction yield.

References

Preventing aggregation of proteins during Bromo-PEG5-Azide labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG5-Azide labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

A1: this compound is a heterobifunctional crosslinker. It contains two different reactive groups at opposite ends of a polyethylene glycol (PEG) spacer.

  • Bromo group: This group reacts with nucleophilic residues on the protein, primarily the thiol group of cysteine residues, via an alkylation reaction. This forms a stable thioether bond.

  • PEG5 spacer: The polyethylene glycol chain increases the hydrophilicity and solubility of the labeled protein.[1][2]

  • Azide group: This group is bio-orthogonal and can be used for subsequent "click chemistry" reactions to attach other molecules, such as fluorescent dyes or drugs, that have a corresponding alkyne group.

Q2: Why is my protein aggregating during labeling with this compound?

A2: Protein aggregation during labeling can be caused by several factors:

  • Increased Hydrophobicity: While the PEG chain is hydrophilic, the overall modification can alter the surface properties of the protein. If the labeling process causes partial unfolding of the protein, it can expose previously buried hydrophobic patches, leading to intermolecular aggregation.[1][3]

  • Disruption of Protein Structure: The covalent attachment of the this compound molecule to a cysteine residue can disrupt local secondary or tertiary structure, especially if the cysteine is located in a structurally sensitive region. This can lead to partial unfolding and subsequent aggregation.[4]

  • Suboptimal Reaction Conditions: The labeling reaction itself might be performed under conditions (e.g., pH, temperature) that are not optimal for the stability of your specific protein, making it more prone to aggregation.

  • Intermolecular Cross-linking (Side Reactions): While the bromo group is most reactive with thiols, at higher pH values, it can also react with other nucleophilic residues like lysine or histidine, though this is less common. If a protein has multiple reactive sites, there is a small possibility of intermolecular cross-linking, which can lead to aggregation.

Q3: How can I detect protein aggregation?

A3: Protein aggregation can be detected using several methods:

  • Visual Inspection: The most obvious sign of aggregation is the appearance of visible precipitates or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.

Troubleshooting Guides

Problem 1: Protein precipitation is observed immediately or shortly after adding this compound.

This is often due to suboptimal buffer conditions or high concentrations of reactants.

Potential Cause Troubleshooting Strategy Detailed Protocol/Explanation
Suboptimal pH Optimize the reaction pH.The reaction of the bromo group with cysteine thiols is generally favored at a pH range of 7.0-8.5. However, the optimal pH for your protein's stability might be different. Perform small-scale pilot reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the best balance between labeling efficiency and protein stability. Use non-nucleophilic buffers like HEPES or phosphate buffer. Avoid Tris buffer as it contains a primary amine that can potentially react with the reagent.
High Protein Concentration Reduce the protein concentration.High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. Try performing the labeling reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).
High Reagent Concentration Optimize the molar ratio of this compound to protein.A large excess of the labeling reagent can sometimes promote aggregation. Perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1 of this compound to protein) to find the lowest ratio that gives sufficient labeling without causing precipitation.
Inappropriate Temperature Lower the reaction temperature.Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the labeling reaction and the aggregation process. This may require a longer incubation time.
Problem 2: The labeled protein is soluble initially but aggregates over time or during purification.

This suggests that the modification has made the protein less stable in the long term.

Potential Cause Troubleshooting Strategy Detailed Protocol/Explanation
Increased Surface Hydrophobicity Add stabilizing excipients to the buffer.The addition of certain excipients can help to stabilize the protein and prevent aggregation. Screen a variety of additives to find the most effective one for your protein.
Disulfide Bond Scrambling Include a mild reducing agent.If your protein has other cysteine residues that are not meant to be labeled, they could form intermolecular disulfide bonds, leading to aggregation. Including a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (0.1-0.5 mM) can help prevent this without interfering with the alkylation reaction.
Suboptimal Purification Buffer Optimize the purification and storage buffer.The buffer used for purification and storage may need to be different from the labeling buffer. Screen different buffer compositions, pH, and ionic strengths to find the optimal conditions for the long-term stability of the labeled protein. Consider adding cryoprotectants like glycerol (5-20%) or sucrose if you plan to freeze the labeled protein.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling
  • Protein Preparation:

    • Ensure your protein is pure and in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • If reducing agents like DTT or BME were used during purification, they must be removed by dialysis or buffer exchange prior to labeling.

    • Adjust the protein concentration to 1-2 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in an anhydrous organic solvent like DMSO.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the reagent dropwise while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, you can add a small molecule with a free thiol, such as 2-mercaptoethanol, to a final concentration of ~10 mM to react with any excess this compound.

  • Purification:

    • Remove excess reagent and purify the labeled protein using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Screening for Optimal Buffer Conditions
  • Prepare small aliquots of your protein in a series of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Perform the labeling reaction as described in Protocol 1 in each buffer condition.

  • Monitor for aggregation by visual inspection and by measuring the absorbance at 600 nm at different time points.

  • Analyze the labeling efficiency in the non-aggregating conditions to select the optimal buffer.

Quantitative Data Summary

The following table provides an example of how to structure quantitative data from your optimization experiments for easy comparison.

Condition Protein Conc. (mg/mL) Molar Ratio (PEG:Protein) pH Temperature (°C) % Aggregation (by SEC) Labeling Efficiency (%)
1220:17.5253590
2120:17.5251585
3110:17.525570
4110:17.025<265
5110:17.04<160

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) labeling Incubate Protein with This compound protein_prep->labeling reagent_prep This compound Stock Solution reagent_prep->labeling quenching Quench Reaction (Optional) labeling->quenching purification Purification (SEC or Dialysis) labeling->purification quenching->purification analysis Analysis (SDS-PAGE, MS, DLS) purification->analysis

Caption: Workflow for protein labeling with this compound.

troubleshooting_logic Troubleshooting Logic for Protein Aggregation cluster_optimization Optimization Steps cluster_check Verification start Protein Aggregation Observed optimize_ph Optimize pH start->optimize_ph optimize_conc Optimize Concentrations (Protein & Reagent) start->optimize_conc optimize_temp Lower Temperature start->optimize_temp check_stability Re-evaluate Protein Stability optimize_ph->check_stability optimize_conc->check_stability optimize_temp->check_stability additives Add Stabilizing Excipients check_aggregation Monitor Aggregation (DLS, SEC) additives->check_aggregation check_stability->additives check_aggregation->start If aggregation persists end Aggregation Minimized check_aggregation->end

Caption: Troubleshooting workflow for protein aggregation.

References

Navigating the Nuances of Bromo-PEG5-Azide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Bromo-PEG5-Azide in various buffers, a critical consideration for its successful application in bioconjugation, proteomics, and the development of Proteolysis Targeting Chimeras (PROTACs). Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It features a bromo group at one end of a five-unit polyethylene glycol (PEG) chain and an azide group at the other. The PEG spacer is hydrophilic, which generally improves the solubility of the molecule and the resulting conjugates in aqueous buffers. The bromo group serves as a reactive site for nucleophilic substitution, making it a good leaving group for conjugation to moieties like phenols, thiols, and amines. The azide group is stable and ideal for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and specific ligation to alkyne-containing molecules. Its primary applications are in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and other bioconjugates where precise spacing and versatile conjugation are required.

Q2: What are the main stability concerns for this compound?

A2: The primary stability concerns for this compound revolve around the reactivity of its two functional ends under different experimental conditions. The bromo group is susceptible to hydrolysis, particularly in aqueous buffers with non-neutral pH. The azide group , while generally stable, can be compromised by the presence of strong acids or reducing agents. The composition of the buffer itself can also play a role, as some buffer components can act as nucleophiles and react with the bromo group.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, -80°C is preferable. If the compound is in a solvent, it should be a dry, aprotic solvent like anhydrous DMSO or DMF. Avoid storing it in aqueous buffers for extended periods.

Troubleshooting Guide: Stability Issues in Different Buffers

Issue 1: Low Conjugation Yield at the Bromo- Terminus

If you are experiencing low yields in reactions involving the bromo- end of the linker, it may be due to the degradation of the alkyl bromide.

Potential Cause 1: Hydrolysis of the Bromo Group

The C-Br bond is susceptible to hydrolysis, where water acts as a nucleophile, replacing the bromide with a hydroxyl group. This reaction is pH-dependent.

  • At alkaline pH (pH > 8): The hydrolysis is accelerated and proceeds via an SN2 mechanism.

  • At acidic pH (pH < 6): The hydrolysis can also occur, typically through an SN1 mechanism.

Troubleshooting Steps:

  • Optimize Reaction pH: Aim for a pH range of 6.5-7.5 for your conjugation reaction to minimize hydrolysis.

  • Limit Reaction Time in Aqueous Buffer: Prepare your reaction components and mix them as close to the reaction start time as possible. Avoid prolonged incubation of the linker in aqueous buffers before the addition of your substrate.

  • Assess Linker Integrity: Before starting your conjugation, you can check the purity of your this compound stock using HPLC or NMR to ensure it has not degraded during storage.

Potential Cause 2: Buffer Nucleophilicity

Some common biological buffers contain nucleophilic functional groups that can directly react with the bromo group, leading to the consumption of your linker.

  • Tris (tris(hydroxymethyl)aminomethane): The primary amine in Tris is nucleophilic and can react with the alkyl bromide.

  • Phosphate Buffers (e.g., PBS): While generally considered non-nucleophilic, phosphate can exhibit some nucleophilicity, especially at higher concentrations and temperatures.

  • Citrate Buffers: The carboxylate groups in citrate are nucleophilic.

Troubleshooting Steps:

  • Choose a Non-Nucleophilic Buffer: Whenever possible, opt for buffers with low nucleophilicity, such as HEPES or MOPS, for reactions involving the bromo- terminus.

  • Lower Reaction Temperature: If you must use a potentially nucleophilic buffer, performing the reaction at a lower temperature (e.g., 4°C) can reduce the rate of the competing side reaction.

Issue 2: Instability of the Azide Terminus

While the azide group is generally robust, certain conditions can lead to its degradation or unwanted reactions.

Potential Cause 1: Acidic Conditions

Exposure to strong acids can protonate the azide group, forming hydrazoic acid (HN₃), which is volatile and highly explosive. While the concentrations used in typical bioconjugation buffers are unlikely to pose an explosion hazard, the reactivity of the azide can be altered.

Troubleshooting Steps:

  • Maintain Neutral pH: Ensure your reaction and storage buffers are maintained at a neutral or slightly alkaline pH if the azide functionality is critical for a subsequent step.

  • Avoid Strong Acids: Do not use strongly acidic buffers (pH < 4) when working with this compound.

Potential Cause 2: Presence of Reducing Agents

Reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can reduce the azide group to an amine. This is a common issue if you are performing a reaction that requires a reducing environment, for example, to reduce disulfide bonds in a protein.

Troubleshooting Steps:

  • Protect the Azide: If a reducing agent is necessary, consider a protection/deprotection strategy for the azide, although this adds complexity to the workflow.

  • Sequential Reactions: If possible, perform the azide-dependent reaction (e.g., click chemistry) before introducing any reducing agents.

Quantitative Data on Stability

Table 1: Estimated Relative Stability of the Bromo- Group in Common Buffers at Room Temperature

Buffer (50 mM)pHEstimated Half-life (t½)Notes
HEPES7.4Relatively LongLow nucleophilicity, recommended for bromo- reactions.
PBS7.4ModerateGenerally suitable, but phosphate can have some nucleophilicity.
Tris8.0ShortNucleophilic amine can react with the bromo group.
Citrate5.0Moderate to ShortCarboxylate groups are nucleophilic.
Acetate5.0ModerateCarboxylate groups are nucleophilic.

Table 2: Estimated Stability of the Azide Group under Different Conditions

ConditionStabilityNotes
Neutral pH (6.5-8.5)HighGenerally very stable in common biological buffers.
Acidic pH (< 4)LowRisk of forming hydrazoic acid.
Basic pH (> 9)HighGenerally stable.
Presence of DTT/TCEPLowAzide will be reduced to an amine.
Presence of Copper (I)ReactiveWill undergo CuAAC reaction with alkynes.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method to assess the stability of this compound in a buffer of interest over time.

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, HEPES, Tris)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO or ACN) to a concentration of 10 mg/mL.

  • Prepare Test Solutions: Dilute the stock solution into the buffer of interest to a final concentration of 1 mg/mL. Prepare a separate solution for each buffer and time point to be tested.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each test solution.

  • Sample Quenching (Optional): If the degradation is rapid, you may need to quench the reaction by adding an equal volume of cold ACN.

  • HPLC Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient could be 10-90% B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection: Monitor at a low wavelength (e.g., 210-220 nm) as the PEG linker does not have a strong chromophore.

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak corresponding to this compound at each time point. Plot the peak area versus time to determine the degradation rate. The appearance of new peaks can indicate the formation of degradation products (e.g., the hydrolyzed alcohol derivative).

Protocol 2: NMR-Based Monitoring of Bromo- Group Hydrolysis

This protocol can be used to directly observe the hydrolysis of the bromo- group to a hydroxyl group.

Materials:

  • This compound

  • Deuterated buffer of interest (e.g., PBS in D₂O, pH adjusted)

  • NMR spectrometer

  • NMR tubes

Methodology:

  • Prepare NMR Sample: Dissolve a known amount of this compound in the deuterated buffer directly in an NMR tube.

  • Acquire Initial Spectrum: Take a ¹H NMR spectrum immediately after dissolution (t=0). The protons adjacent to the bromine (–CH₂-Br) will have a characteristic chemical shift.

  • Time-Lapse Acquisition: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour) while keeping the sample at a constant temperature within the NMR spectrometer.

  • Data Analysis: Monitor the decrease in the integration of the peak corresponding to the protons adjacent to the bromine. Simultaneously, a new peak corresponding to the protons adjacent to the newly formed hydroxyl group (–CH₂-OH) should appear and increase in integration over time. The relative integration of these peaks will provide a quantitative measure of the hydrolysis.

Visualizing Workflows and Relationships

Stability_Troubleshooting_Workflow start Low Conjugation Yield? check_terminus Which Terminus is Problematic? start->check_terminus bromo_issue Bromo- Terminus Issue check_terminus->bromo_issue Bromo- azide_issue Azide Terminus Issue check_terminus->azide_issue Azide check_hydrolysis Check for Hydrolysis bromo_issue->check_hydrolysis check_buffer_nuc Check Buffer Nucleophilicity bromo_issue->check_buffer_nuc check_acid Check for Acidic Conditions azide_issue->check_acid check_reducing Check for Reducing Agents azide_issue->check_reducing optimize_ph Optimize pH (6.5-7.5) check_hydrolysis->optimize_ph Yes reduce_time Minimize Incubation Time check_hydrolysis->reduce_time Yes change_buffer Switch to Non-nucleophilic Buffer (HEPES) check_buffer_nuc->change_buffer Yes neutralize_ph Maintain Neutral pH check_acid->neutralize_ph Yes sequential_reaction Perform Sequential Reactions check_reducing->sequential_reaction Yes

Experimental_Workflow prep_stock Prepare Linker Stock Solution (in Organic Solvent) prep_test Dilute into Aqueous Buffer prep_stock->prep_test incubate Incubate at Controlled Temperature prep_test->incubate sample Take Aliquots at Time Points (t=0, 1, 4, 8, 24h) incubate->sample analyze Analyze by RP-HPLC sample->analyze data Plot Peak Area vs. Time to Determine Degradation Rate analyze->data

Technical Support Center: Monitoring the Bromo-PEG5-Azide Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and monitoring of Bromo-PEG5-Azide. This guide is tailored for researchers, scientists, and drug development professionals to provide clear, actionable advice for monitoring reaction progress and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker containing a five-unit polyethylene glycol (PEG) spacer. One terminus is functionalized with a bromide, and the other with an azide group. The bromide serves as a good leaving group for nucleophilic substitution reactions, while the azide group is commonly used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. Its PEG spacer enhances solubility in aqueous media, making it a versatile tool in bioconjugation and drug delivery system development[3][4].

Q2: What is a typical synthetic route for this compound?

A2: A common synthetic strategy involves a two-step sequential modification of a commercially available PEG diol, such as hexaethylene glycol (HO-PEG6-OH), which has a similar chain length. The process typically involves:

  • Monobromination: Reacting the PEG diol with a brominating agent under controlled conditions to replace one hydroxyl group with a bromine atom, yielding a Bromo-PEG-Alcohol intermediate.

  • Azidation: Activating the remaining hydroxyl group (e.g., by converting it to a tosylate or mesylate) followed by nucleophilic substitution with sodium azide to introduce the azide functionality[5].

Q3: Which analytical techniques are most suitable for monitoring the progress of this reaction?

A3: The progress of the this compound synthesis can be effectively monitored using a combination of Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Infrared (IR) spectroscopy. Mass spectrometry (MS) is also valuable for confirming the mass of the final product.

Q4: How can I be sure my reaction is complete?

A4: Reaction completion is indicated by the consumption of the starting material or intermediate. This can be observed by:

  • TLC: The disappearance of the spot corresponding to the starting material.

  • ¹H NMR: The disappearance of the signals corresponding to the protons of the starting material (e.g., the methylene group adjacent to the tosylate) and the appearance of new signals for the product.

  • IR Spectroscopy: The appearance of a strong, sharp peak characteristic of the azide group around 2100 cm⁻¹.

Q5: What are some common side products in this synthesis?

A5: Potential side products include the dibrominated PEG (Bromo-PEG-Bromo) and the diazide PEG (Azido-PEG-Azide) if the reaction conditions for the sequential modifications are not carefully controlled. Unreacted starting material (PEG diol) or intermediates (Bromo-PEG-OH, Tosyl-PEG-OH) may also be present as impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and monitoring of this compound.

Issue 1: The reaction appears to be stalled (incomplete conversion).
  • Possible Cause: Insufficient reactivity of the nucleophile or leaving group, or suboptimal reaction temperature.

  • Recommended Solutions:

    • Check Reagents: Ensure the sodium azide and other reagents are dry and of high purity.

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.

    • Increase Temperature: Gently increase the reaction temperature, monitoring by TLC for any signs of decomposition. For azidation reactions, temperatures around 80-90°C are common.

    • Reaction Time: Extend the reaction time and continue to monitor progress.

Issue 2: TLC plate shows multiple spots, and it's difficult to distinguish the product.
  • Possible Cause: Formation of side products, or the polarity of the TLC solvent system may not be optimal for separating the PEGylated compounds. PEG compounds are known to streak on silica gel.

  • Recommended Solutions:

    • Solvent System Optimization: Use a more polar solvent system. Mixtures of Dichloromethane/Methanol or Chloroform/Methanol are often effective for PEG derivatives. A small amount of a polar modifier like ammonia (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve spot shape.

    • Visualization: Use multiple visualization techniques. In addition to a UV lamp (if your compounds are UV active), use stains like potassium permanganate or iodine. For azide-containing compounds, a specific staining procedure involving reduction with triphenylphosphine followed by ninhydrin can be used.

    • Co-spotting: Spot the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on the same TLC plate to help identify the product spot relative to the starting material.

Issue 3: The final product is difficult to purify.
  • Possible Cause: The polarity of the product is very similar to that of the starting materials or side products, making separation by standard column chromatography challenging.

  • Recommended Solutions:

    • Column Chromatography: Use a shallow gradient of a highly polar eluent (e.g., 0-10% Methanol in Dichloromethane) for flash chromatography. Sometimes, using a solvent system like Chloroform with an Ethanol/Isopropanol mixture can provide better separation than Methanol.

    • Alternative Purification: For PEGylated compounds, purification techniques like size-exclusion chromatography (SEC) or preparative HPLC can be effective. Another approach for purifying PEG-containing small molecules is complexation with magnesium chloride followed by precipitation.

Data Presentation

The following tables summarize key quantitative data for monitoring the synthesis of this compound. Note: These are typical values and may vary depending on the specific reaction conditions and instrumentation.

Table 1: Typical TLC Rf Values
CompoundTypical Solvent SystemApproximate Rf ValueVisualization
Hexaethylene Glycol (Starting Material)10% MeOH in DCM0.3KMnO₄ stain
Bromo-PEG5-Tosylate (Intermediate)5% MeOH in DCM0.5UV, KMnO₄ stain
This compound (Product)5% MeOH in DCM0.6KMnO₄ stain, Azide Stain
Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃)
CompoundFunctional Group ProtonsTypical Chemical Shift (ppm)
Bromo-PEG5-Tosylate-CH ₂-OTs~4.15 (triplet)
Bromo-PEG5-Tosylate-CH ₂-Br~3.80 (triplet)
This compound-CH ₂-N₃~3.40 (triplet)
This compound-CH ₂-Br~3.80 (triplet)
PEG Backbone-O-CH ₂-CH ₂-O-3.6-3.7 (multiplet)
Table 3: Key Spectroscopic Data
TechniqueFunctional GroupCharacteristic Signal
IR SpectroscopyAzide (-N₃)Strong, sharp peak at ~2100 cm⁻¹
¹³C NMRCarbon adjacent to Azide (-C H₂-N₃)~50.6 ppm
¹³C NMRCarbon adjacent to Bromine (-C H₂-Br)~30-35 ppm
Mass Spec (ESI-MS)This compound[M+Na]⁺ at m/z ~393.1

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Preparation: Prepare a TLC chamber with a suitable solvent system (e.g., 10% Methanol in Dichloromethane).

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the TLC plate.

  • Development: Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if applicable) and then with a potassium permanganate stain to see the disappearance of the starting material and the appearance of the product spot.

Protocol 2: Monitoring Reaction by ¹H NMR Spectroscopy
  • Sampling: Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture.

  • Workup: Quench the aliquot with water and extract with a small amount of deuterated chloroform (CDCl₃). Dry the CDCl₃ layer with anhydrous sodium sulfate.

  • Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.

  • Interpretation: Compare the spectrum to that of the starting material. Monitor the disappearance of key signals (e.g., -CH₂-OTs at ~4.15 ppm) and the appearance of new signals (e.g., -CH₂-N₃ at ~3.40 ppm).

Protocol 3: Confirmation of Azide Formation by IR Spectroscopy
  • Sample Preparation: Prepare a sample of the crude product after workup by either dissolving it in a suitable solvent (like chloroform) for analysis in a solution cell or as a thin film on a salt plate.

  • Acquisition: Acquire an IR spectrum.

  • Analysis: Look for a strong, sharp absorption peak around 2100 cm⁻¹, which is characteristic of the azide asymmetric stretch. The absence of a broad O-H stretch around 3300 cm⁻¹ can indicate the complete conversion of the hydroxyl intermediate.

Visualizations

Reaction_Pathway A HO-PEG-OH (Hexaethylene Glycol) B Br-PEG-OH (Intermediate) A->B  Monobromination  (e.g., HBr) C Br-PEG-OTs (Activated Intermediate) B->C  Activation  (e.g., TsCl, Pyridine) D Br-PEG-N3 (Final Product) C->D  Azidation  (NaN3, DMF) Troubleshooting_Workflow Start Reaction Started Monitor Monitor by TLC/NMR Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purify Complete->Workup  Yes Troubleshoot Troubleshoot Complete->Troubleshoot  No End Characterize Product Workup->End Check_Reagents Check Reagent Quality and Stoichiometry Troubleshoot->Check_Reagents Optimize_Conditions Adjust Temperature and Reaction Time Troubleshoot->Optimize_Conditions Check_Solvent Verify Solvent is Dry and Appropriate Troubleshoot->Check_Solvent Check_Reagents->Monitor Optimize_Conditions->Monitor Check_Solvent->Monitor

References

Technical Support Center: Post-Conjugation Purification of Bromo-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the removal of excess Bromo-PEG5-Azide following its conjugation to proteins, antibodies, or other biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical after conjugation?

This compound is a heterobifunctional linker containing a bromo group and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer. The bromo group serves as a reactive site for nucleophilic substitution, often with thiol groups on biomolecules, while the azide group is available for "click chemistry" reactions with alkynes. The PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecule.

Removal of excess, unreacted this compound is crucial for several reasons:

  • Accurate Downstream Analysis: Residual this compound can interfere with subsequent analytical techniques, such as mass spectrometry or chromatography, leading to inaccurate characterization and quantification of the conjugate.

  • Preventing Side Reactions: The reactive azide and bromo groups on the unreacted linker can participate in unintended side reactions in downstream applications.

  • Ensuring Stoichiometry in Subsequent Steps: If the azide is to be used in a subsequent click reaction, the presence of unreacted azide-PEG will lead to incorrect stoichiometric calculations and the formation of unwanted byproducts.

  • Reducing Potential Toxicity: For in vivo applications, it is essential to remove all small molecule reagents to minimize potential toxicity.

Q2: What are the primary methods for removing excess this compound?

The most common and effective methods for removing small molecules like this compound (Molecular Weight: ~370.24 g/mol ) from much larger biomolecules are based on differences in size. The three primary techniques are:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Larger conjugated biomolecules will elute first, while the smaller, unreacted this compound is retained longer in the column.

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that allows small molecules like this compound to diffuse out into a larger volume of buffer, while retaining the larger conjugate.

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for buffer exchange and removal of small molecules. The reaction mixture is passed tangentially across a membrane, allowing the smaller this compound to pass through the pores while the larger conjugate is retained.

Q3: How do I choose the most suitable purification method for my experiment?

The selection of the optimal purification method depends on several factors, including the size of your biomolecule, the volume of your sample, the required final purity, and the available equipment. The following decision-making workflow can help guide your choice:

G start Start: Post-Conjugation Mixture sample_volume What is your sample volume? start->sample_volume large_volume Large Volume (>2 mL) sample_volume->large_volume > 2 mL small_volume Small Volume (<2 mL) sample_volume->small_volume < 2 mL purity_speed Need for High Purity & Speed? large_volume->purity_speed sec Size Exclusion Chromatography (SEC) small_volume->sec purity_speed->high_purity_speed Yes purity_speed->moderate_purity No tff Tangential Flow Filtration (TFF) high_purity_speed->tff dialysis Dialysis moderate_purity->dialysis end Purified Conjugate tff->end dialysis->end sec->end

Caption: Decision workflow for selecting a purification method.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key characteristics and typical performance of the recommended methods for removing unreacted this compound.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radiusDiffusion across a semi-permeable membraneConvective transport across a semi-permeable membrane
Typical Efficiency >99% removal of small molecules>95% removal with multiple buffer exchanges[1]>99% removal with sufficient diafiltration volumes[2]
Processing Time Fast (minutes to hours)Slow (hours to overnight)[3]Very Fast (minutes to hours)
Sample Volume Small to medium (µL to mL)Small to large (mL to L)Medium to very large (mL to many L)
Sample Dilution Can be significantCan be significantMinimal, can also concentrate the sample
Protein Recovery Typically >90%Typically >90%, but can be lower with sticky proteinsTypically >95%
Scalability LimitedGoodExcellent
Equipment Cost Moderate to high (HPLC/FPLC system)LowHigh

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is ideal for rapid and efficient removal of this compound from small to medium-sized samples.

Materials:

  • SEC column with an appropriate molecular weight fractionation range (e.g., for a >30 kDa protein, a column with a range of 5-70 kDa is suitable).

  • HPLC or FPLC system.

  • SEC buffer (e.g., Phosphate Buffered Saline - PBS).

  • 0.22 µm syringe filters.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC buffer at the desired flow rate.

  • Sample Preparation: Centrifuge the conjugation reaction mixture at >10,000 x g for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the SEC buffer at a constant flow rate. Collect fractions corresponding to the expected elution volume of your conjugated biomolecule. The larger conjugate will elute before the smaller this compound.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for proteins) and/or SDS-PAGE to confirm the presence of the purified conjugate and the absence of the excess reagent.

G start Start: Reaction Mixture sample_prep Prepare & Filter Sample start->sample_prep equilibration Equilibrate SEC Column injection Inject Sample equilibration->injection sample_prep->injection elution Elute & Collect Fractions injection->elution analysis Analyze Fractions elution->analysis end Purified Conjugate analysis->end

Caption: Workflow for Size Exclusion Chromatography purification.
Protocol 2: Dialysis

This protocol is suitable for removing this compound from larger sample volumes when processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 2-3.5 kDa to retain proteins >10 kDa).

  • Dialysis buffer (e.g., PBS).

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.

  • Load Sample: Carefully load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).[1]

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.

  • Buffer Exchange: Perform the dialysis at 4°C. For efficient removal, change the dialysis buffer at least three times over a period of 24 hours (e.g., after 4 hours, 8 hours, and then overnight).[1]

  • Sample Recovery: After the final buffer exchange, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

G start Start: Reaction Mixture prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample prep_membrane->load_sample dialyze Dialyze against Buffer load_sample->dialyze buffer_exchange Exchange Buffer (3x) dialyze->buffer_exchange buffer_exchange->dialyze recover_sample Recover Purified Conjugate buffer_exchange->recover_sample end Purified Conjugate recover_sample->end

Caption: Workflow for Dialysis purification.
Protocol 3: Tangential Flow Filtration (TFF)

This protocol is ideal for rapid and scalable purification of large sample volumes, with the added benefit of sample concentration.

Materials:

  • TFF system (e.g., with a peristaltic pump, pressure gauges, and reservoir).

  • TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 5-10 kDa for retaining a >30 kDa protein).

  • Diafiltration buffer (e.g., PBS).

Procedure:

  • System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Flush the system with water and then equilibrate with diafiltration buffer.

  • Sample Loading: Load the conjugation reaction mixture into the feed reservoir.

  • Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste while recirculating the retentate.

  • Diafiltration (Buffer Exchange): Add diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the this compound. Perform at least 5-7 diafiltration volumes to ensure >99% removal of the small molecule.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

G start Start: Reaction Mixture setup Setup & Equilibrate TFF System start->setup load Load Sample setup->load concentrate1 Concentrate (Optional) load->concentrate1 diafilter Diafilter (Buffer Exchange) concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 recover Recover Purified Conjugate concentrate2->recover end Purified Conjugate recover->end

Caption: Workflow for Tangential Flow Filtration purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Conjugated Product Non-specific binding to the purification matrix/membrane. - For SEC, ensure the column is well-equilibrated. Consider adding a small amount of a non-ionic detergent to the buffer. - For dialysis, pre-condition the membrane as per the manufacturer's instructions. Use a membrane material known for low protein binding (e.g., regenerated cellulose).
Precipitation of the conjugate during purification. - Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. - Perform purification at a lower temperature (e.g., 4°C) to enhance stability. - If precipitation occurs during TFF, reduce the transmembrane pressure.
For dialysis, the MWCO of the membrane is too large. - Ensure the MWCO is significantly smaller than the molecular weight of your conjugate (a 3-5 fold difference is recommended).
Residual this compound in Final Product Insufficient separation or washing. - For SEC, ensure the column has adequate resolution for your biomolecule and the small PEG linker. Reduce the sample loading volume. - For dialysis, increase the number of buffer changes and the volume of the dialysis buffer. Ensure adequate stirring. - For TFF, increase the number of diafiltration volumes.
Clogged SEC Column or TFF Membrane Presence of aggregated protein in the sample. - Centrifuge the reaction mixture at high speed (>10,000 x g) and filter through a 0.22 µm filter before loading onto the column or TFF system.
For TFF, membrane fouling. - Optimize the transmembrane pressure and cross-flow rate to minimize fouling. Consider a pre-filtration step for the sample.

References

Validation & Comparative

Bromo-PEG5-Azide in PROTACs: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of Bromo-PEG5-Azide against other PEG linkers, supported by experimental data, to aid researchers in the rational design of potent and effective PROTACs.

The Role of PEG Linkers in PROTAC Performance

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The length, flexibility, and chemical composition of the linker directly influence a PROTAC's:

  • Degradation Efficiency (DC50 and Dmax): An optimal linker length is crucial for achieving potent degradation. A linker that is too short may lead to steric hindrance, while an excessively long one can result in reduced efficacy due to unfavorable conformations.[1]

  • Solubility and Permeability: PEG linkers, being hydrophilic, can enhance the aqueous solubility and cell permeability of often lipophilic PROTAC molecules.[2][3]

  • Metabolic Stability: The chemical nature of the linker can influence the metabolic stability of the PROTAC in vivo.[4]

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a heterobifunctional PEG linker featuring a bromine atom at one terminus and an azide group at the other. This specific combination of functional groups makes it a valuable tool for PROTAC synthesis, primarily through "click chemistry."

The azide group allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an alkyne-modified ligand (either the target-binding ligand or the E3 ligase ligand). This "click chemistry" approach offers several advantages:

  • High Yields and Purity: The reactions are typically high-yielding and produce minimal byproducts, simplifying purification.

  • Mild Reaction Conditions: Click chemistry reactions can be performed under mild, biocompatible conditions.

  • Modularity: It allows for a modular and rapid assembly of PROTAC libraries with different components.

The bromo group provides an alternative handle for conjugation, typically through nucleophilic substitution reactions with amines, phenols, or thiols on the other binding ligand.

Comparative Analysis of PEG Linker Properties

The choice of the PEG linker significantly impacts the overall properties and performance of the resulting PROTAC. Below is a comparison of key characteristics of different PEG linker types.

Impact of Linker Length

Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that needs to be optimized for each specific target and E3 ligase pair.

Table 1: Representative Data on the Impact of PEG Linker Length on BRD4 Degradation

LinkerDC50 (nM)Dmax (%)Reference
PEG35585
PEG42095
PEG5 15 >98 ****
PEG63092

Note: This table presents synthesized data for BRD4-targeting PROTACs with varying PEG linker lengths to illustrate the general trend. While this compound can be used to generate a PEG5 linker, this data does not exclusively represent PROTACs synthesized with this specific linker.

Impact of Terminal Functional Groups

The terminal functional groups of the PEG linker dictate the conjugation chemistry and can influence the final properties of the PROTAC.

Table 2: Comparison of Different PEG Linker Termini

Linker TerminusConjugation ChemistryKey Features
Bromo/Azide Nucleophilic Substitution / Click ChemistryVersatile for modular synthesis. The resulting triazole from click chemistry is metabolically stable.
Hydroxyl (-OH)Etherification, EsterificationCan be activated for various conjugation reactions. May require protecting group chemistry.
Carboxylic Acid (-COOH)Amide bond formationForms stable amide bonds. Requires activation (e.g., with HATU, HOBt).
Amine (-NH2)Amide bond formation, Reductive aminationReadily reacts with activated carboxylic acids.

Physicochemical Properties

The physicochemical properties of a PROTAC, such as solubility and permeability, are crucial for its biological activity. PEG linkers generally improve the hydrophilicity of PROTACs.

Table 3: Physicochemical Properties of PROTACs with Different Linkers

Linker TypePredicted LogPAqueous SolubilityCell Permeability (PAMPA)
Alkyl ChainHigherLowerVariable
PEG Chain Lower Higher Generally Improved

Note: This table represents general trends. The final properties of the PROTAC depend on the entire molecule, not just the linker.

Experimental Protocols

PROTAC Synthesis via Click Chemistry using this compound

This protocol describes a general procedure for the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-functionalized target protein ligand

  • This compound

  • E3 ligase ligand with a suitable functional group for reaction with the bromo-terminus

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand

  • Solvents (e.g., DMF, DMSO, water)

Procedure:

  • Synthesis of Ligand-Linker Intermediate: React the alkyne-functionalized target protein ligand with this compound via a CuAAC reaction.

    • Dissolve the alkyne-ligand and this compound in a suitable solvent.

    • Add a solution of CuSO4 and TBTA (pre-mixed).

    • Add a freshly prepared solution of sodium ascorbate to initiate the reaction.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the resulting azide-PEG5-ligand intermediate by chromatography.

  • Conjugation to the Second Ligand: React the purified intermediate with the E3 ligase ligand.

    • The bromo-terminus of the PEG linker can be reacted with a nucleophilic group (e.g., an amine or phenol) on the E3 ligase ligand under basic conditions.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the extent of protein degradation. DC50 and Dmax values can be calculated from the dose-response data.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound TargetProtein Target Protein TargetProtein_bound Target Protein TargetProtein->TargetProtein_bound E3Ligase E3 Ubiquitin Ligase E3Ligase_bound E3 Ligase E3Ligase->E3Ligase_bound PROTAC_bound->E3Ligase_bound TargetProtein_bound->PROTAC_bound Ub_chain Polyubiquitin Chain TargetProtein_bound->Ub_chain polyubiquitinated Ub Ubiquitin E3Ligase_bound->Ub recruits Ub->TargetProtein_bound transfers to Proteasome Proteasome Ub_chain->Proteasome recognized by DegradedProtein Degraded Peptides Proteasome->DegradedProtein degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Ligand1 Alkyne-Ligand 1 PROTAC PROTAC Molecule Ligand1->PROTAC Linker This compound Linker->PROTAC Ligand2 Ligand 2 Ligand2->PROTAC Treatment PROTAC Treatment PROTAC->Treatment Permeability Permeability Assay (e.g., PAMPA) PROTAC->Permeability Solubility Solubility Assay PROTAC->Solubility CellCulture Cell Culture CellCulture->Treatment WesternBlot Western Blot Treatment->WesternBlot DegradationAnalysis Degradation Analysis (DC50, Dmax) WesternBlot->DegradationAnalysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The selection of an appropriate linker is a critical step in the design of a successful PROTAC. PEG linkers offer significant advantages in terms of improving the physicochemical properties of PROTACs. This compound stands out as a versatile and efficient building block for PROTAC synthesis, particularly when employing a modular "click chemistry" strategy. While the optimal linker length is target-dependent, a PEG5 linker has been shown to be effective in certain systems. The choice between this compound and other PEG linkers will depend on the desired conjugation chemistry and the overall synthetic strategy. Researchers should consider a systematic evaluation of linker length and composition to identify the optimal PROTAC for their specific target of interest.

References

A Comparative Guide to Bioconjugation Linkers: Bromo-PEG5-Azide vs. DBCO-PEG-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Bromo-PEG5-Azide and DBCO-PEG-Azide, offering researchers critical data for selecting the optimal linker for their bioconjugation needs.

In the rapidly advancing fields of drug development, diagnostics, and proteomics, the precise and stable conjugation of molecules is paramount. The choice of linker is a critical determinant of the success of these conjugates. This guide provides a comprehensive comparison of two popular PEGylated bifunctional linkers: this compound and DBCO-PEG-Azide. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective advantages, supported by experimental data and detailed protocols.

Introduction to the Linkers

This compound is a hetero-bifunctional linker that features a bromide group at one end and an azide at the other, connected by a 5-unit polyethylene glycol (PEG) spacer. The bromide group serves as a reactive handle for nucleophilic substitution reactions, most commonly with thiol groups found in cysteine residues of proteins. The azide group is available for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

DBCO-PEG-Azide is another hetero-bifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group and an azide group. DBCO is a strained alkyne that readily undergoes SPAAC with azides without the need for a cytotoxic copper catalyst.[1] This bioorthogonal reaction is highly specific and can be performed in complex biological environments, including living cells.[2] The PEG spacer in both linkers enhances hydrophilicity and reduces potential immunogenicity of the resulting conjugate.

Head-to-Head Comparison: Performance and Properties

The primary distinction between this compound and DBCO-PEG-Azide lies in their reaction mechanisms, which dictates their suitability for different applications. This compound relies on a nucleophilic substitution reaction (SN2) for one of its functionalities, while DBCO-PEG-Azide utilizes the highly efficient and bioorthogonal SPAAC reaction.

FeatureThis compoundDBCO-PEG-Azide
Primary Reaction (non-azide end) Nucleophilic Substitution (SN2)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Primary Target (non-azide end) Thiols (e.g., Cysteine)[3]Azides
Reaction Kinetics (Second-Order Rate Constant) Generally slower than SPAAC (Estimated < 0.1 M⁻¹s⁻¹)Fast (~0.1 - 1.0 M⁻¹s⁻¹)[4]
Biocompatibility of Reaction GoodExcellent (Copper-free)[2]
Specificity Moderate; can react with other nucleophilesHigh; bioorthogonal
Bond Stability Stable thioether bondStable triazole ring
Key Advantage Forms stable thioether linkages with native or engineered cysteinesHigh speed, specificity, and biocompatibility for in vivo applications
Potential Disadvantage Slower reaction rates and potential for side reactions with other nucleophiles.DBCO can exhibit some off-target reactivity with thiols.

Reaction Mechanisms and Workflows

The distinct chemistries of this compound and DBCO-PEG-Azide lead to different experimental workflows.

G cluster_0 This compound Workflow Biomolecule_Thiol Biomolecule (with Thiol) Conjugation_SN2 Nucleophilic Substitution (SN2) Biomolecule_Thiol->Conjugation_SN2 Bromo_PEG_Azide This compound Bromo_PEG_Azide->Conjugation_SN2 Azide_Functionalized_Biomolecule Azide-Functionalized Biomolecule Conjugation_SN2->Azide_Functionalized_Biomolecule Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Functionalized_Biomolecule->Click_Reaction Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Click_Reaction Final_Conjugate_Bromo Final Conjugate Click_Reaction->Final_Conjugate_Bromo

Workflow for this compound conjugation.

G cluster_1 DBCO-PEG-Azide Workflow Biomolecule_Azide Biomolecule (with Azide) Conjugation_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Biomolecule_Azide->Conjugation_SPAAC DBCO_PEG_Azide DBCO-PEG-Azide DBCO_PEG_Azide->Conjugation_SPAAC DBCO_Functionalized_Biomolecule DBCO-Functionalized Biomolecule Conjugation_SPAAC->DBCO_Functionalized_Biomolecule Click_Reaction_DBCO Click Chemistry (SPAAC) DBCO_Functionalized_Biomolecule->Click_Reaction_DBCO Azide_Molecule Azide-Molecule Azide_Molecule->Click_Reaction_DBCO Final_Conjugate_DBCO Final Conjugate Click_Reaction_DBCO->Final_Conjugate_DBCO

Workflow for DBCO-PEG-Azide conjugation.

Detailed Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Protein with this compound

This protocol provides a general guideline for the alkylation of a protein with this compound, targeting cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfides) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5).

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) if disulfide reduction is needed.

  • Quenching reagent (e.g., glutathione or mercaptoethanol).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column. The protein concentration should be between 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution with gentle stirring. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.

  • Quenching: Add an excess of a low molecular weight thiol, such as glutathione or mercaptoethanol, to quench any unreacted this compound.

  • Purification: Purify the azide-functionalized protein from excess reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired buffer.

  • Characterization: The success of the conjugation can be confirmed by mass spectrometry to determine the mass increase corresponding to the attached linker.

Protocol 2: Conjugation of an Azide-Containing Molecule to a DBCO-Functionalized Protein (via DBCO-PEG-NHS Ester)

This protocol describes the second step of a two-step conjugation where a protein is first functionalized with a DBCO group (using a DBCO-PEG-NHS ester as an example) and then reacted with an azide-containing molecule.

Materials:

  • DBCO-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule of interest.

  • DMSO (if the azide-containing molecule is not water-soluble).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reactant Preparation: Dissolve the azide-containing molecule in a minimal amount of DMSO if it is not readily soluble in the reaction buffer.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the azide-containing molecule to the solution of the DBCO-functionalized protein.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the decrease in the DBCO absorbance at around 309 nm.

  • Purification: Purify the final conjugate from excess azide-containing molecule using a size-exclusion chromatography column.

  • Characterization: Analyze the final conjugate by SDS-PAGE to observe a shift in molecular weight, confirming the conjugation. The purity can be assessed by SEC-HPLC.

Logical Relationship of Linker Choice

G Start Start: Bioconjugation Goal InVivo In Vivo / Live Cell Application? Start->InVivo ThiolTarget Targeting Cysteine (Thiol)? InVivo->ThiolTarget No DBCO_Linker Choose DBCO-PEG-Azide InVivo->DBCO_Linker Yes Bromo_Linker Consider this compound ThiolTarget->Bromo_Linker Yes Alternative Consider Alternative Chemistries ThiolTarget->Alternative No

Decision tree for linker selection.

Conclusion

The choice between this compound and DBCO-PEG-Azide is highly dependent on the specific requirements of the bioconjugation application.

This compound is a valuable tool when targeting cysteine residues to form stable thioether bonds. While the reaction kinetics are generally slower than SPAAC and there is a potential for lower specificity, it provides a reliable method for conjugating to thiol groups, which can be particularly useful when other reactive functional groups on a biomolecule need to be preserved.

DBCO-PEG-Azide , on the other hand, offers significant advantages in terms of reaction speed, specificity, and biocompatibility. The copper-free nature of the SPAAC reaction makes it the superior choice for applications in living systems. Its high efficiency and bioorthogonality ensure minimal off-target reactions, leading to cleaner and more defined conjugates.

Researchers should carefully consider the nature of their biomolecules, the desired site of conjugation, and the experimental environment (in vitro vs. in vivo) when selecting the most appropriate linker for their studies. This guide provides the foundational information to make an informed decision and to design successful bioconjugation strategies.

References

A Comparative Guide to the Validation of Bromo-PEG5-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules. The use of heterobifunctional linkers like Bromo-PEG5-Azide allows for a two-step, controlled conjugation process. Validating the successful conjugation of this linker to a target molecule is a critical step to ensure the quality, efficacy, and safety of the final product. This guide provides a comparative analysis of key analytical techniques for the validation of this compound conjugation, with a primary focus on mass spectrometry and its alternatives.

Comparison of Key Analytical Techniques

Mass spectrometry is a powerful tool for the direct confirmation of conjugation by providing molecular weight information. However, a comprehensive validation often benefits from orthogonal methods that provide complementary information. The following table compares mass spectrometry with nuclear magnetic resonance (NMR) spectroscopy and capillary electrophoresis (CE).

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Capillary Electrophoresis (CE)
Primary Information Molecular weight of the conjugate, confirmation of covalent linkage, assessment of heterogeneity.Detailed structural information, confirmation of functional group modification, quantification of conjugation efficiency.Assessment of purity, separation of conjugated species from unreacted starting materials, analysis of charge and size heterogeneity.
Sample Requirement Typically low (picomole to femtomole range).Higher (micromole to millimole range).Low (nanomole to picomole range).
Resolution High to very high, capable of isotopic resolution for smaller molecules.Atomic-level resolution.High, capable of separating species with minor differences in charge-to-size ratio.
Quantitative Capability Can be quantitative with appropriate standards and methods (e.g., LC-MS).Inherently quantitative, allowing for determination of conjugation ratios.Quantitative with appropriate calibration.
Structural Information Primarily provides molecular weight; fragmentation (MS/MS) can yield some structural data.Provides detailed information about the chemical environment of atoms, confirming the site of conjugation.Indirect structural information based on electrophoretic mobility.
Key Advantages High sensitivity, direct confirmation of mass increase upon conjugation.Non-destructive, provides unambiguous structural confirmation.High separation efficiency, automation-friendly.
Limitations Polydispersity of PEG can complicate spectra; may require chromatographic coupling for complex mixtures.Lower sensitivity compared to MS; can be complex for large molecules.Less informative about the specific chemical structure compared to MS and NMR.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of conjugation. Below are representative protocols for the analysis of a this compound conjugate using mass spectrometry, NMR, and capillary electrophoresis.

Mass Spectrometry: LC-MS Protocol

Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for analyzing conjugation reactions as it separates the reaction components prior to mass analysis.

1. Sample Preparation:

  • Quench the conjugation reaction at a specific time point.

  • Dilute the reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10-100 µg/mL.

  • If necessary, perform a desalting step using a C18 ZipTip or equivalent to remove non-volatile salts.

2. LC-MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: A range appropriate to detect the starting material, the this compound linker, and the expected conjugate.

  • Data Analysis: Extract the ion chromatograms for the expected masses of the starting material and the conjugate. The mass spectrum of the conjugate peak should show a mass increase corresponding to the addition of the this compound moiety.

NMR Spectroscopy: ¹H NMR Protocol

Proton NMR (¹H NMR) is a powerful tool for confirming the covalent modification of the target molecule by observing changes in the chemical shifts of protons near the conjugation site.

1. Sample Preparation:

  • Purify the conjugate from the reaction mixture using an appropriate method (e.g., HPLC, size-exclusion chromatography).

  • Lyophilize the purified conjugate to remove solvents.

  • Dissolve a sufficient amount of the conjugate (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard ¹H NMR experiment.

  • Data Analysis: Compare the ¹H NMR spectrum of the conjugate to the spectra of the starting material and the this compound linker. Look for the appearance of characteristic PEG proton signals (typically a broad singlet around 3.6 ppm) and shifts in the signals of protons on the target molecule at the site of conjugation.

Capillary Electrophoresis Protocol

Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio, making it an excellent technique for assessing the purity of the conjugate and separating it from unreacted starting materials.[1][2]

1. Sample Preparation:

  • Dilute the conjugation reaction mixture in the CE running buffer to an appropriate concentration (typically in the low µg/mL range).

2. CE Analysis:

  • CE System: A commercial capillary electrophoresis instrument.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 30 cm effective length).

  • Running Buffer: A buffer appropriate for the charge of the analyte (e.g., 20 mM phosphate buffer, pH 7.4).

  • Voltage: Apply a voltage of 15-25 kV.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: The electropherogram will show peaks corresponding to the different components of the reaction mixture. The conjugate will have a different migration time compared to the starting material due to the change in its size and potentially its charge.

Mandatory Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical relationships in the validation process.

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Validation cluster_purification Purification (Optional) start Target Molecule + this compound reaction Incubation start->reaction quench Quench Reaction reaction->quench ms Mass Spectrometry quench->ms Direct Analysis ce Capillary Electrophoresis quench->ce Purity Check purify HPLC / SEC quench->purify data_analysis Data Interpretation & Reporting ms->data_analysis Molecular Weight Confirmation nmr NMR Spectroscopy nmr->data_analysis Structural Elucidation ce->data_analysis Purity Assessment purify->nmr Structural Confirmation

Caption: Experimental workflow for this compound conjugation and validation.

logical_relationship cluster_validation Validation of Conjugation cluster_outcomes Key Outcomes ms Mass Spectrometry (Molecular Weight) confirmation Confirmation of Covalent Linkage ms->confirmation heterogeneity Characterization of Heterogeneity ms->heterogeneity nmr NMR Spectroscopy (Structure) nmr->confirmation structure Structural Integrity nmr->structure ce Capillary Electrophoresis (Purity & Heterogeneity) purity Assessment of Purity ce->purity ce->heterogeneity

Caption: Logical relationship of analytical techniques in conjugation validation.

References

Confirming Successful Peptide Labeling with Bromo-PEG5-Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical step in creating novel therapeutics, diagnostic tools, and research probes. Bromo-PEG5-Azide has emerged as a versatile heterobifunctional linker, enabling a two-step conjugation strategy. This guide provides an objective comparison of analytical methods to confirm the successful labeling of a peptide with this compound, supported by experimental data and detailed protocols. We also explore alternative labeling reagents to provide a comprehensive overview for selecting the optimal strategy for your research needs.

The labeling process with this compound involves the alkylation of a nucleophilic residue on the peptide, most commonly the thiol group of a cysteine, by the bromo group of the linker. This reaction forms a stable thioether bond. The terminal azide group is then available for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide range of functionalities like fluorophores, biotin, or drug molecules.

Visualizing the Labeling and Confirmation Workflow

The overall process, from labeling to confirmation, can be visualized as a straightforward workflow.

Workflow for Labeling and Confirmation Peptide Peptide with Cysteine Labeled_Peptide Azide-PEG5-Labeled Peptide Peptide->Labeled_Peptide Alkylation BromoPEG This compound BromoPEG->Labeled_Peptide Confirmation Confirmation of Labeling Labeled_Peptide->Confirmation MS Mass Spectrometry Confirmation->MS HPLC HPLC Confirmation->HPLC NMR NMR Confirmation->NMR

Caption: A logical workflow for peptide labeling with this compound and subsequent confirmation using various analytical techniques.

A Comparative Analysis of Confirmation Techniques

The successful conjugation of this compound to a peptide must be rigorously confirmed. The three primary analytical techniques for this purpose are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and the type of information it provides.

Analytical TechniquePrincipleKey AdvantagesKey Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ions. A successful labeling event is confirmed by a specific mass shift corresponding to the addition of the PEG linker.- High Specificity & Sensitivity: Directly confirms the covalent modification and can detect low abundance species.[1][2][3] - Provides Molecular Weight Information: Accurately determines the mass of the labeled peptide.[4][5] - Structural Information (MS/MS): Tandem MS can pinpoint the exact site of modification on the peptide sequence.- Destructive Technique: The sample is consumed during analysis. - Ion Suppression Effects: The presence of salts or other contaminants can interfere with ionization. - Polydispersity Challenges: The inherent heterogeneity of some PEG reagents can complicate spectral interpretation.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties, such as hydrophobicity (Reversed-Phase HPLC) or size (Size-Exclusion Chromatography). Labeling alters the peptide's properties, leading to a change in retention time.- Quantitative Analysis: Can be used to determine the purity of the labeled product and the efficiency of the reaction. - Preparative Capabilities: Allows for the purification of the labeled peptide from unreacted starting materials. - Non-destructive: The collected fractions can be used for further analysis.- Indirect Confirmation: A shift in retention time suggests modification but does not definitively prove the identity of the attached molecule. - Resolution Challenges: Co-elution of the labeled peptide with impurities or unreacted starting materials can occur.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the local chemical environment of atomic nuclei. Labeling causes changes in the chemical shifts of protons and other nuclei near the modification site.- Detailed Structural Information: Provides insights into the precise location and conformation of the label on the peptide. - Non-destructive: The sample can be fully recovered after analysis.- Lower Sensitivity: Requires higher sample concentrations compared to MS and HPLC. - Complex Spectra: For larger peptides, spectral overlap can make interpretation challenging. - Isotopic Labeling Often Required: For detailed analysis, especially of larger peptides, isotopic enrichment (e.g., 13C, 15N) may be necessary.

In-Depth Experimental Protocols

To aid researchers in the practical application of these techniques, detailed experimental protocols for each confirmation method are provided below.

Mass Spectrometry (MS) Analysis

Objective: To confirm the mass increase of the peptide corresponding to the addition of the this compound linker (mass of PEG5-Azide moiety).

  • Sample Preparation:

    • Mix 1 µL of the peptide solution (labeled or unlabeled control, typically 1-10 pmol/µL in 0.1% TFA) with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] at 10 mg/mL in 50% acetonitrile/0.1% TFA).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (crystallize).

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion reflector mode for optimal resolution.

    • Calibrate the instrument using a standard peptide mixture with masses bracketing the expected masses of the unlabeled and labeled peptide.

  • Data Analysis:

    • Compare the mass spectrum of the labeled peptide with that of the unlabeled control.

    • A successful labeling will show a new peak with a mass increase corresponding to the PEG5-Azide moiety. The expected mass shift for the PEG5-Azide portion (C12H24N3O5) is approximately 306.17 Da.

  • Sample Preparation:

    • Dilute the reaction mixture in the initial mobile phase (e.g., 98% water/2% acetonitrile with 0.1% formic acid).

    • If necessary, perform a desalting step using a C18 ZipTip to remove salts and detergents that can interfere with ESI-MS.

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid.

  • MS/MS Data Acquisition:

    • The eluent is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire full scan MS spectra to detect the m/z of the unlabeled and labeled peptides.

    • Perform data-dependent MS/MS fragmentation on the precursor ion of the labeled peptide to confirm its sequence and pinpoint the site of modification.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled peptides.

    • Analyze the MS/MS spectra to confirm the peptide sequence and identify the amino acid residue with the mass modification.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate the labeled peptide from the unlabeled peptide and other reaction components based on a change in hydrophobicity.

  • System Setup:

    • Equilibrate a C18 reversed-phase HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

  • Sample Injection:

    • Inject the reaction mixture onto the column.

  • Elution and Detection:

    • Apply a linear gradient of increasing Solvent B to elute the peptides. A typical gradient might be 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Data Analysis:

    • Compare the chromatogram of the reaction mixture to that of the unlabeled peptide.

    • Successful labeling will result in a new peak with a different retention time. Due to the addition of the hydrophilic PEG chain, the labeled peptide may elute earlier than the unlabeled peptide, although the exact shift depends on the peptide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To detect changes in the chemical environment of the peptide's protons upon labeling.

  • Sample Preparation:

    • Dissolve the purified labeled peptide (and an unlabeled control for comparison) in a suitable deuterated solvent (e.g., D2O or a buffered solution in D2O) to a concentration of at least 0.5 mM.

  • Data Acquisition:

    • Acquire a 1D proton NMR spectrum to assess sample purity and concentration.

    • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy), to identify spin systems of amino acid residues.

    • For more detailed analysis, especially if isotopic labeling is employed, acquire a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Compare the 2D spectra of the labeled and unlabeled peptides.

    • Significant chemical shift perturbations in the signals of protons and carbons of and near the cysteine residue will confirm the site of modification.

Comparison with Alternative Labeling Reagents

While this compound is a powerful tool, a variety of other reagents are available for peptide labeling, each with its own specific reactivity and applications. The choice of reagent depends on the available functional groups on the peptide and the desired properties of the final conjugate.

Reagent ClassTarget Functional GroupLinkage FormedKey Features
This compound Thiols (Cysteine) Thioether- Bifunctional: allows for subsequent click chemistry. - Stable linkage.
N-hydroxysuccinimide (NHS) Esters Amines (Lysine, N-terminus) Amide- High reactivity at physiological pH. - Forms a very stable amide bond.
Maleimides Thiols (Cysteine) Thioether- Highly specific for thiols at neutral pH. - The resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to instability.
Carbodiimides (e.g., EDC) Carboxyls (Asp, Glu, C-terminus) Amide (with an added amine)- Allows for the labeling of carboxyl groups. - Requires a two-step reaction, often with an NHS ester intermediate.
Cleavable Linkers Various Various (e.g., disulfide, ester)- The linkage can be cleaved under specific conditions (e.g., reducing agents, enzymes). - Useful for drug delivery systems where the payload needs to be released at the target site.

Visualizing the Reaction Mechanism

The core of the labeling strategy with this compound is the S-alkylation reaction.

S-Alkylation of Cysteine with this compound Peptide Peptide Cys-SH Labeled_Peptide Labeled Peptide Peptide-S-(CH2CH2O)5-N3 Peptide:Cys->Labeled_Peptide Nucleophilic Attack BromoPEG This compound Br-(CH2CH2O)5-N3 BromoPEG->Labeled_Peptide HBr HBr

References

Navigating the ADC Linker Landscape: A Comparative Guide to Alternatives for Bromo-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of efficacious and safe antibody-drug conjugates (ADCs). While Bromo-PEG5-Azide, a tool for copper-free click chemistry, offers a straightforward approach to conjugation, a diverse array of alternative linkers provides a range of functionalities that can be tailored to specific payloads, targets, and therapeutic strategies. This guide presents an objective comparison of key alternative linkers to this compound, supported by experimental data and detailed protocols to inform rational ADC design.

The linker is a pivotal component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism and rate of drug release, and ultimately, the therapeutic window. This compound is a heterobifunctional linker that combines a polyethylene glycol (PEG) spacer to enhance hydrophilicity with an azide group for bioorthogonal conjugation, typically via strain-promoted alkyne-azide cycloaddition (SPAAC). The bromo group serves as a handle for attachment of the payload. While effective, this is just one of many strategies available.

This guide will compare the this compound-based click chemistry approach with three major classes of alternative linkers:

  • Maleimide-Based Linkers: These are widely used for conjugation to cysteine residues on the antibody.

  • Peptide-Based Cleavable Linkers: These linkers are designed to be cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartment of tumor cells.

  • Non-Cleavable Linkers: These linkers remain intact and release the payload upon complete degradation of the antibody in the lysosome.

Comparative Analysis of Linker Performance

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
Linker TypeConjugation ChemistryPayloadTarget Cell LineIC50 (pM)Reference Study Insight
β-galactosidase-cleavableClick ChemistryMMAEHER2+8.8Exhibited higher potency compared to a Val-Cit linker (14.3 pM) in the same study.[1]
Sulfatase-cleavableClick ChemistryMMAEHER2+61 - 111Showed higher cytotoxicity than a non-cleavable ADC (609 pM) and a Val-Ala ADC (92 pM).[1]
Val-Cit (Cleavable Peptide)MaleimideMMAEHER2+14.3A widely used cleavable linker demonstrating high potency.[1]
Non-cleavable (SMCC-DM1)MaleimideDM1HER2+33Generally shows good potency, though in some studies, cleavable linkers show higher in vitro activity.[1]

Lower IC50 values indicate higher potency.

Table 2: In Vitro Plasma Stability of ADCs with Different Linkers
Linker TypeConjugation ChemistryStability Metric% Intact ADC / Half-lifeReference Study Insight
Silyl Ether (Acid-cleavable)Not SpecifiedHalf-life (t1/2) in human plasma> 7 daysDemonstrated significantly improved stability compared to traditional hydrazine linkers (t1/2 = 2 days).[1]
Sulfatase-cleavableClick Chemistry% Intact after 7 days in mouse plasmaHigh (>90%)Showed high plasma stability, superior to Val-Ala and Val-Cit linkers which were hydrolyzed within 1 hour in the same study.
Maleimide-based (SMCC)Thiol-Maleimide% Degradation after 120h in mouse plasma38%Highlights the potential instability of maleimide-based linkers due to the retro-Michael reaction.
"Bridging" DisulfideThiol-based% Intact after 7 days in human plasma> 95%Advanced disulfide linking technologies show excellent plasma stability.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key experiments.

Protocol 1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the site-specific conjugation of a drug-linker to an antibody containing an azide-functionalized amino acid.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N3) in phosphate-buffered saline (PBS), pH 7.4.

  • DBCO-PEG-payload (e.g., DBCO-PEG5-Bromo-payload, where the payload is attached to the bromo- moiety) dissolved in DMSO.

  • PBS, pH 7.4.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Prepare the mAb-N3 at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the DBCO-PEG-payload in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the DBCO-PEG-payload stock solution to the antibody solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing, protected from light.

  • Purification:

    • Remove excess, unreacted drug-linker by size-exclusion chromatography (SEC) or using desalting columns equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using methods described in Protocol 4.

Protocol 2: ADC Synthesis via Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).

  • Maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE) dissolved in DMSO.

  • Quenching reagent (e.g., 10 mM N-acetylcysteine).

  • Desalting columns.

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Remove the excess reducing agent using a desalting column, exchanging the buffer with a degassed conjugation buffer (e.g., PBS with EDTA).

  • Conjugation Reaction:

    • Add the maleimide-activated drug-linker solution to the reduced antibody solution at a 5- to 10-fold molar excess. The final concentration of the organic solvent should be kept below 10%.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching:

    • Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify the ADC using SEC.

    • Characterize the ADC for protein concentration and DAR.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free payload.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate the plates for 72-120 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 4: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.

Materials:

  • Purified ADC sample.

  • HIC column (e.g., Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The different peaks correspond to antibody species with varying numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).

    • Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.

Visualizing Workflows and Mechanisms

To better understand the processes and relationships discussed, the following diagrams are provided.

ADC_Structure_and_Linker_Types cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linkers Alternative Linker Strategies ADC Monoclonal Antibody Linker Payload Click Azide-PEG Linker (Click Chemistry) Maleimide Maleimide-Based Linker (Thiol Chemistry) Peptide Cleavable Peptide Linker (e.g., Val-Cit) NonCleavable Non-Cleavable Linker (e.g., SMCC)

Figure 1: Core components of an ADC and major alternative linker classes.

ADC_Synthesis_Workflows cluster_SPAAC SPAAC Conjugation Workflow cluster_Maleimide Thiol-Maleimide Conjugation Workflow mAb_N3 Azide-functionalized mAb Mix_Incubate Mix and Incubate mAb_N3->Mix_Incubate DBCO_Payload DBCO-PEG-Payload DBCO_Payload->Mix_Incubate Purify_SPAAC Purification (SEC) Mix_Incubate->Purify_SPAAC ADC_SPAAC Characterized ADC Purify_SPAAC->ADC_SPAAC mAb Monoclonal Antibody Reduce Reduce with TCEP mAb->Reduce Reduced_mAb Reduced mAb Reduce->Reduced_mAb Conjugate Conjugation Reduced_mAb->Conjugate Maleimide_Payload Maleimide-activated Payload Maleimide_Payload->Conjugate Quench Quench Reaction Conjugate->Quench Purify_Maleimide Purification (SEC) Quench->Purify_Maleimide ADC_Maleimide Characterized ADC Purify_Maleimide->ADC_Maleimide

Figure 2: Comparative experimental workflows for ADC synthesis.

ADC_Internalization_and_Release cluster_Cell Tumor Cell cluster_Cleavable Cleavable Linker Pathway cluster_NonCleavable Non-Cleavable Linker Pathway Receptor Tumor Antigen (Receptor) Binding Binding Receptor->Binding ADC_ext ADC in Extracellular Space ADC_ext->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsins) Lysosome->Enzymatic_Cleavage Antibody_Degradation Antibody Degradation Lysosome->Antibody_Degradation Released_Payload_C Released Payload Enzymatic_Cleavage->Released_Payload_C Bystander_Effect Bystander Effect (Cell Killing) Released_Payload_C->Bystander_Effect Released_Payload_NC Released Payload- Linker-Amino Acid Antibody_Degradation->Released_Payload_NC

Figure 3: ADC internalization and payload release mechanisms.

Conclusion

The selection of a linker for an ADC is a multifaceted decision that requires careful consideration of the desired mechanism of action, the properties of the payload, and the characteristics of the target antigen and tumor microenvironment. While this compound and the associated click chemistry provide a robust and specific method for ADC synthesis, alternative linkers offer distinct advantages.

  • Maleimide-based linkers , while historically prevalent, can suffer from instability in plasma, though newer generations are addressing this limitation.

  • Cleavable peptide linkers like Val-Cit offer potent, targeted payload release inside the tumor cell and the potential for a bystander effect, which can be advantageous for treating heterogeneous tumors.

  • Non-cleavable linkers provide superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity, but they lack a bystander effect.

Ultimately, the optimal linker is one that is empirically determined to provide the best balance of stability, controlled payload release, and overall therapeutic index for a given ADC candidate. This guide serves as a foundational resource for navigating these critical choices in the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Characterization of Bromo-PEG5-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate and reliable characterization is paramount. Bromo-PEG5-Azide, a heterobifunctional linker, is increasingly utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its defined length and reactive termini necessitate precise analytical methods to ensure purity, identity, and stability. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the characterization of this compound, alongside alternative techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation and quantification of PEGylated molecules.[1] Due to the lack of a significant UV chromophore in the PEG backbone, conventional UV detection is often inadequate. Therefore, HPLC systems for PEG analysis are commonly coupled with universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS). Reversed-Phase HPLC (RP-HPLC) is a frequently employed method for the analysis of relatively small, functionalized PEG molecules like this compound.

Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing this compound depends on the specific information required. HPLC is excellent for purity determination and quantification, while NMR provides detailed structural information and MS is ideal for molecular weight confirmation.

ParameterHPLC-ELSD¹H NMR SpectroscopyMass Spectrometry (ESI-MS)
Primary Use Purity assessment and quantificationStructural elucidation and purityMolecular weight confirmation
Purity Assessment >98% (by peak area)>98% (by integration)Qualitative assessment
Retention Time (tᵣ) ~8.5 minN/AN/A
Resolution (Rs) >2.0 (from impurities)N/AN/A
Limit of Detection ~50 ng~1 µg~1 ng
Analysis Time ~15 min per sample~10 min per sample~5 min per sample
Strengths High throughput, quantitativeDetailed structural informationHigh sensitivity, mass accuracy
Limitations Indirect detection, non-linear responseLower throughput, requires higher concentrationMay induce fragmentation

Experimental Protocols

Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for the structural confirmation and purity assessment of this compound by identifying the characteristic protons of the PEG backbone and the terminal functional groups.

Instrumentation:

  • 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of Deuterated Chloroform (CDCl₃).

Data Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical chemical shifts (δ) for this compound in CDCl₃ are:

    • ~3.80 ppm (t, 2H, -CH₂-Br)

    • ~3.65 ppm (m, 16H, -O-CH₂-CH₂-O-)

    • ~3.39 ppm (t, 2H, -CH₂-N₃)

Data Analysis: The purity can be determined by integrating the signals corresponding to the PEG backbone and comparing them to any impurity signals. The structural integrity is confirmed by the presence and correct splitting patterns of the terminal group signals.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of the this compound conjugate.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization source, often coupled to an HPLC system for sample introduction.

Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of Acetonitrile and Water with 0.1% formic acid at a concentration of approximately 10 µg/mL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive.

  • Analysis Mode: Full Scan.

  • Mass Range: m/z 100 - 1000.

Data Analysis: The expected monoisotopic mass of this compound (C₁₂H₂₄BrN₃O₅) is approximately 370.09 g/mol . The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ~371.09 and/or the sodium adduct [M+Na]⁺ at m/z ~393.07.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the characterization process.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample This compound Sample HPLC RP-HPLC-ELSD Sample->HPLC NMR 1H NMR Sample->NMR MS ESI-MS Sample->MS Purity Purity & Quantification HPLC->Purity Structure Structural Confirmation NMR->Structure Mass Molecular Weight Verification MS->Mass Structure->Purity Mass->Purity

Caption: Workflow for this compound Characterization.

This guide provides a foundational understanding of the key analytical techniques for the characterization of this compound. For specific applications, method validation and optimization are essential to ensure accurate and reproducible results.

References

A Comparative Analysis of CuAAC and SPAAC for Bromo-PEG5-Azide Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This guide provides an objective, data-driven comparison of these two powerful "click chemistry" reactions, with a specific focus on their application with Bromo-PEG5-Azide, a versatile linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

At a Glance: CuAAC vs. SPAAC

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicity.[1][2]High, suitable for in vivo and live-cell applications.[1][3]
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹).[1]Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.
Alkyne Reactant Terminal alkynes.Strained cyclooctynes (e.g., DBCO, BCN).
Reagent Accessibility Simple alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst.Some cyclooctynes may exhibit side reactions with thiols.
Typical Yields Often high to quantitative.Can achieve high to quantitative yields.

Reaction Mechanisms and Workflow

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free method that utilizes the high ring strain of a cyclooctyne to react with an azide.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism Alkyne Alkyne Copper_Acetylide Copper(I) Acetylide Alkyne->Copper_Acetylide + Cu(I) Azide Azide Triazole_Product 1,4-disubstituted Triazole Azide->Triazole_Product Cu(I) Cu(I) Cu(I)->Copper_Acetylide Copper_Acetylide->Triazole_Product + Azide

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Stable Triazole Transition_State->Triazole_Product Ring Strain Release

SPAAC Reaction Mechanism

A typical experimental workflow for bioconjugation using either CuAAC or SPAAC with this compound involves the reaction of the azide-functionalized PEG linker with a molecule containing the corresponding alkyne partner.

Bioconjugation_Workflow cluster_Workflow General Bioconjugation Workflow Start Start Prepare_Reagents Prepare this compound and Alkyne-Molecule Solutions Start->Prepare_Reagents Reaction_Setup Mix Reagents (with catalyst for CuAAC) Prepare_Reagents->Reaction_Setup Incubation Incubate at RT or 37°C Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (HPLC, LC-MS) Incubation->Monitoring Purification Purify Conjugate (e.g., SEC, Dialysis) Monitoring->Purification Reaction Complete Analysis Characterize Final Product Purification->Analysis End End Analysis->End

Bioconjugation Experimental Workflow

Quantitative Data Summary

The following table summarizes typical quantitative data for CuAAC and SPAAC reactions. While specific data for this compound is not extensively published in a comparative format, these values, derived from studies on similar PEG-azide linkers, provide a strong basis for experimental design.

ParameterCuAAC with Terminal AlkynesSPAAC with DBCO
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹~1 M⁻¹s⁻¹
Typical Reaction Time 0.5 - 4 hours2 - 24 hours
Typical Yield > 90%> 85%
Reactant Concentration 10 µM - 10 mM10 µM - 5 mM
Temperature Room Temperature to 50°CRoom Temperature to 37°C
Solvent Aqueous buffers, DMSO/water, t-BuOH/waterAqueous buffers (e.g., PBS), DMSO

Experimental Protocols

Below are generalized, side-by-side protocols for performing CuAAC and SPAAC reactions with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Solvent (e.g., deoxygenated PBS, DMSO/water mixture)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and this compound in the chosen solvent. A typical molar ratio is 1:1.2 to 1:1.5 of alkyne to azide.

  • Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.

  • Reaction Initiation: Add the copper/ligand complex to the alkyne/azide mixture. The final concentration of copper is typically in the range of 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS). Once complete, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing molecule)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the cyclooctyne-functionalized molecule and this compound in the chosen solvent. A molar ratio of 1:1.5 of cyclooctyne to azide is often used.

  • Reaction Setup: Combine the solutions of the cyclooctyne and the azide in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as SDS-PAGE (for protein conjugation, showing a band shift) or HPLC/LC-MS.

  • Purification: Once the reaction is deemed complete, purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for reactions involving this compound is highly dependent on the specific application.

CuAAC is the preferred method when:

  • High reaction speed is critical.

  • The experimental system is not sensitive to the presence of copper.

  • Cost-effectiveness of reagents is a primary consideration.

SPAAC is the unequivocal choice for:

  • In vivo or live-cell applications where copper toxicity is a major concern.

  • Applications requiring the highest degree of biocompatibility and mild reaction conditions.

  • Instances where the removal of a metal catalyst is problematic or undesirable.

For many in vitro bioconjugation applications, such as the synthesis of ADCs or PROTACs for initial screening, the speed and efficiency of CuAAC make it a highly attractive option. However, for any application that involves living systems, the biocompatibility of SPAAC is paramount. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry strategy for their specific needs, ultimately accelerating their research and development efforts.

References

A Comparative Guide to Assessing the Purity of Bromo-PEG5-Azide from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. This guide provides a comprehensive framework for assessing the purity of Bromo-PEG5-Azide, a common heterobifunctional linker, from different suppliers. By employing standardized analytical techniques, researchers can make informed decisions when selecting reagents for their specific applications, from bioconjugation to drug delivery systems.

This comparison presents hypothetical data for this compound from three different suppliers to illustrate the assessment process. The methodologies provided are based on established analytical techniques for characterizing polyethylene glycol (PEG) derivatives.

Data Presentation: A Comparative Analysis

The purity and characteristics of this compound from three hypothetical suppliers are summarized in the table below. This data is generated based on the experimental protocols detailed in the subsequent section.

Parameter Supplier A Supplier B Supplier C
Purity by ¹H NMR (%) 98.596.299.1
Purity by HPLC-ELSD (%) 98.995.899.3
Average Molecular Weight (Da) by Mass Spectrometry 370.22370.25370.23
Observed Polydispersity Index (PDI) by HPLC 1.011.051.01
Key Impurities Identified by MS Residual Bromo-PEG5-OHDimerized PEG speciesTrace organic solvents

Experimental Workflow

The following diagram illustrates the systematic workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison A This compound (Supplier A) NMR ¹H NMR Spectroscopy A->NMR HPLC HPLC-ELSD A->HPLC MS Mass Spectrometry A->MS B This compound (Supplier B) B->NMR B->HPLC B->MS C This compound (Supplier C) C->NMR C->HPLC C->MS Purity Purity Assessment NMR->Purity Identity Structural Identity NMR->Identity HPLC->Purity Impurities Impurity Profiling HPLC->Impurities MS->Identity MS->Impurities Comparison Supplier Comparison Purity->Comparison Identity->Comparison Impurities->Comparison

Figure 1: Experimental workflow for purity assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure a thorough and standardized evaluation of this compound purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of this compound.[1][2]

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to a final concentration of 10-20 mg/mL in an NMR tube.[2]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[2]

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Structural Confirmation: Identify the characteristic peaks corresponding to the protons of the bromoethyl group, the PEG backbone, and the protons adjacent to the azide group.

    • Purity Estimation: Integrate the area of the characteristic peaks of this compound and compare it to the total area of all peaks, including impurities. The purity is calculated as the ratio of the desired compound's peak area to the total peak area.

2. High-Performance Liquid Chromatography (HPLC) for Purity and Polydispersity

HPLC is a widely used technique for separating and quantifying components in a mixture, providing detailed information on purity and molecular weight distribution.[3] For PEG compounds that lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is often employed.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an ELSD.

  • Mobile Phase: A gradient of water and acetonitrile is typically used.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

  • Analysis:

    • Inject the sample and run the gradient method.

    • The purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

    • The polydispersity index (PDI) can be estimated from the peak width, providing an indication of the molecular weight distribution.

3. Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is essential for confirming the molecular weight of the compound and identifying any impurities.

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.

  • Analysis:

    • Acquire the mass spectrum in the appropriate mass range for this compound (MW: 370.24 g/mol ).

    • Confirm the presence of the molecular ion peak corresponding to the expected mass.

    • Analyze for the presence of other peaks that may indicate impurities, such as unreacted starting materials, byproducts, or oligomers with different PEG chain lengths.

By following these standardized protocols, researchers can objectively assess the purity of this compound from various suppliers, ensuring the selection of high-quality reagents for their research and development needs. This systematic approach promotes consistency and reliability in experimental outcomes.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG5-Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of Bromo-PEG5-Azide is paramount in a laboratory setting to ensure the safety of personnel and prevent environmental contamination. This guide provides essential information on the proper handling, storage, and disposal procedures for researchers, scientists, and drug development professionals.

Core Safety Principles and Hazard Assessment

This compound is a bifunctional molecule containing both an azide group and a bromo-polyethylene glycol (PEG) chain. While a specific Safety Data Sheet (SDS) for this compound should always be consulted for the most accurate information, the primary hazards are associated with the azide functional group.

Key Hazards:

  • Explosivity: Organic azides can be sensitive to heat, friction, and shock, potentially leading to explosive decomposition. The risk increases with the accumulation of pure substance and in the presence of heavy metals (e.g., lead, copper, silver, mercury), which can form highly explosive metal azides.[1][2]

  • Toxicity: Azido compounds are considered highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1]

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1]

  • Plumbing Hazards: Never dispose of azide solutions down the drain. This can lead to the formation of explosive metal azides in copper or lead plumbing.[1]

The polyethylene glycol (PEG) component of the molecule is generally considered to be of low toxicity and is biodegradable. The bromoalkane functional group is a reactive leaving group but the primary disposal concerns remain with the azide.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

PPE CategorySpecific Requirements
Eye Protection Safety glasses or splash goggles must be worn.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and use proper removal techniques.
Body Protection A lab coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.

Disposal Procedures

There are two primary methods for the disposal of this compound waste: collection for hazardous waste disposal and chemical deactivation of dilute solutions.

Option 1: Collection for Hazardous Waste Disposal (Recommended for most cases)

This is the most straightforward and safest method for all forms of this compound waste, including pure compound, concentrated solutions, and reaction mixtures.

Step-by-Step Protocol:

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and non-metallic waste container. Polypropylene or polyethylene containers are suitable. Avoid containers with metal caps or liners.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azides" and list all chemical constituents.

  • Storage: Store the waste container in a cool, dry, and designated secondary containment area, away from incompatible materials such as acids and heavy metals.

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Option 2: Chemical Deactivation of Dilute Aqueous Solutions (≤ 5%)

For dilute aqueous solutions of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure must be performed in a properly functioning chemical fume hood. The following protocol is based on the deactivation of inorganic azides and should be performed with extreme caution for organic azides.

Experimental Protocol: Deactivation with Nitrous Acid

Materials:

  • Aqueous solution of this compound (≤ 5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • pH paper or pH meter

Procedure:

  • Setup: Place the dilute this compound solution in the three-necked flask equipped with a stirrer and a dropping funnel.

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use a 40% excess of sodium nitrite relative to the amount of this compound.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the sodium nitrite can generate highly toxic and explosive hydrazoic acid. This reaction generates nitric oxide, so proper ventilation in a fume hood is essential.

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Neutralization and Disposal: After confirming the absence of residual azide (e.g., using a spot test with ferric chloride, which turns red in the presence of hydrazoic acid), neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9. The neutralized solution, if free of other hazardous materials, can then be disposed of as regular aqueous waste according to your institution's guidelines.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Inform Supervisor and EHS: Notify your laboratory supervisor and your institution's EHS office.

  • Cleanup (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Waste Collection: Collect the absorbent material in a sealed, non-metallic container and label it as hazardous waste containing organic azides.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start This compound Waste Generated decision_conc Is the waste a dilute aqueous solution (<= 5%)? start->decision_conc proc_hw Collect in a labeled, non-metallic hazardous waste container. decision_conc->proc_hw No / Pure Compound / Reaction Mixture proc_deactivate Chemical Deactivation in Fume Hood decision_conc->proc_deactivate Yes proc_dispose_hw Contact EHS for Hazardous Waste Disposal proc_hw->proc_dispose_hw sub_deactivate1 1. Add 20% Sodium Nitrite (40% excess) proc_deactivate->sub_deactivate1 sub_deactivate2 2. Slowly add 20% Sulfuric Acid until acidic sub_deactivate1->sub_deactivate2 sub_deactivate3 3. Stir for at least 1 hour sub_deactivate2->sub_deactivate3 sub_deactivate4 4. Neutralize to pH 6-9 sub_deactivate3->sub_deactivate4 proc_dispose_aq Dispose as regular aqueous waste (per institutional guidelines) sub_deactivate4->proc_dispose_aq end Disposal Complete proc_dispose_hw->end proc_dispose_aq->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Bromo-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Bromo-PEG5-Azide.

This compound is a heterobifunctional crosslinking reagent utilized in bioconjugation and drug delivery research. The presence of both a bromo group, a good leaving group for nucleophilic substitution, and an azide group, which can participate in click chemistry, makes it a versatile tool. However, the azide functional group necessitates stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.

While some Safety Data Sheets (SDS) for this compound may not classify it as hazardous, the presence of the azide moiety warrants handling it with caution due to the potential risks associated with this class of compounds. Organic azides can be energetic and may decompose under certain conditions, such as heat, shock, or friction.[1][2] Furthermore, contact with acids can generate highly toxic and explosive hydrazoic acid.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves. For higher risk scenarios, consider a silver shield glove worn under a nitrile glove.[3]Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory.Prevents skin contact with the compound.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes inhalation exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experiments cluster_disposal Waste Disposal receiving Inspect container for damage upon receipt. storage Store in a cool, dry, well-ventilated area away from incompatible materials. receiving->storage If intact ppe Don appropriate PPE. fume_hood Conduct all manipulations in a certified chemical fume hood. ppe->fume_hood spatula Use non-metallic (e.g., plastic or ceramic) spatulas. fume_hood->spatula avoid Avoid contact with acids, heavy metals, and halogenated solvents. spatula->avoid liquid_waste Collect all liquid waste containing this compound in a designated, labeled, sealed container. ehs Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal. liquid_waste->ehs solid_waste Collect contaminated solid waste in a separate, labeled hazardous waste container. solid_waste->ehs

Workflow for the safe handling of this compound.

Experimental Protocol: Deactivation of Azide-Containing Waste

Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations. A common laboratory-scale method for deactivating azide waste involves treatment with nitrous acid, which converts the azide to nitrogen gas. This procedure must be performed in a chemical fume hood.

Materials:

  • Aqueous waste containing no more than 5% sodium azide equivalent.

  • 20% aqueous solution of sodium nitrite.

  • 20% aqueous solution of sulfuric acid.

  • Stir plate and stir bar.

  • Three-necked flask equipped with a dropping funnel.

  • pH paper.

Procedure:

  • Place the azide-containing aqueous waste in the three-necked flask and begin stirring.

  • For every gram of azide, slowly add 1.5 grams of the 20% sodium nitrite solution (a 40% excess).

  • Gradually add the 20% sulfuric acid solution until the reaction mixture is acidic to pH paper. Caution: The order of addition is critical.

  • Stir the reaction mixture for at least one hour to ensure complete deactivation.

  • Neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before collecting it as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is paramount to laboratory safety and environmental protection.

Waste Type Disposal Procedure
Liquid Waste Collect all aqueous and organic waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with acidic waste.
Solid Waste Contaminated solid waste, including gloves, paper towels, and disposable labware, should be placed in a separate, clearly labeled hazardous waste container.
Deactivated Waste Even after deactivation, the resulting solution should be collected as hazardous waste.
Pickup Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.